molecular formula C10H11N3O3 B2751724 5-Nitro-6-(pyridin-3-yl)piperidin-2-one CAS No. 368835-84-1

5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Cat. No.: B2751724
CAS No.: 368835-84-1
M. Wt: 221.216
InChI Key: XNZRVHZBHABAOU-UHFFFAOYSA-N
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Description

5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a synthetic piperidine derivative offered as a key chemical intermediate for research and development. Piperidine rings are a fundamental scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals, and are crucial for constructing biologically active molecules . This compound features a nitro group and a pyridinyl substituent on the piperidinone core, making it a versatile precursor for the synthesis of more complex structures. Researchers can utilize this compound in various applications, including the exploration of new pharmacologically active agents. Piperidine derivatives are commonly investigated for their potential in central nervous system (CNS) drug discovery, as enzyme inhibitors, and as components in the development of peptidomimetics—molecules designed to mimic the properties of peptides with improved stability . The specific mechanism of action and research value of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one are dependent on the target pathway and system under investigation by the researcher. Please note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-pyridin-3-ylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9-4-3-8(13(15)16)10(12-9)7-2-1-5-11-6-7/h1-2,5-6,8,10H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZRVHZBHABAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Nitro-6-(pyridin-3-yl)piperidin-2-one: Structure, Synthesis, and Applications

[1][2]

Executive Summary

5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a functionalized piperidinone (δ-lactam) derivative characterized by a nitro group at the C5 position and a pyridin-3-yl substituent at the C6 position.[1][2][3] It serves as a critical intermediate in the synthesis of 5-amino-piperidin-2-one scaffolds, which are "privileged structures" in drug discovery.[1][2][3] This molecule is particularly relevant for developing Factor Xa inhibitors , PARP inhibitors , and kinase inhibitors where the piperidinone ring acts as a conformationally constrained peptidomimetic and the pyridine ring provides essential hydrogen-bonding interactions within the active site.[1][2][3]

Chemical Structure and Properties[1][2][3][4][5][6][7][8]

Molecular Architecture

The molecule consists of a six-membered piperidin-2-one ring.[1][2][3] The stereochemical complexity arises from two chiral centers at C5 and C6 .[1][2][3]

  • Core Scaffold: Piperidin-2-one (Valerolactam).[1][2][3]

  • Substituents:

    • C5: Nitro group (

      
      ).[1][2][3] The electron-withdrawing nature of the nitro group acidifies the C5 proton, facilitating potential epimerization or further functionalization.[1][2]
      
    • C6: Pyridin-3-yl group (Nicotinyl).[1][2][3] This heteroaromatic ring introduces basicity and specific binding capabilities (e.g.,

      
      -stacking, H-bond acceptor).[1][2][3]
      
  • Stereochemistry: The compound typically exists as a mixture of diastereomers (cis and trans).[1][2][3] The trans-isomer (where the bulky nitro and pyridyl groups are anti-periplanar) is often thermodynamically favored and predominates in synthesis.[1][2][3]

Physicochemical Profile (Predicted)
PropertyValue (Approximate)Significance
Molecular Formula

-
Molecular Weight 221.21 g/mol Fragment-like, suitable for FBDD.[1][2][3]
LogP 0.5 – 1.2Moderate lipophilicity; good bioavailability potential.[1][2][3]
TPSA ~95 ŲHigh polarity due to Nitro/Lactam/Pyridine; suggests good solubility.[1][2][3]
H-Bond Donors 1 (Lactam NH)Critical for backbone binding.[1][2][3]
H-Bond Acceptors 5 (Nitro O, C=O, Pyridine N)Multiple interaction points.[1][2][3]
pKa (Pyridine) ~3.5 – 4.0Weakly basic; protonatable at physiological pH.[1][2][3]
pKa (C5-H) ~9 – 10Acidic due to alpha-nitro activation.[1][2]

Synthetic Methodology

The synthesis of 5-nitro-6-(pyridin-3-yl)piperidin-2-one is classically achieved via a multicomponent condensation reaction or a stepwise nitro-Mannich type cyclization.[1][2][3] The most robust protocol involves the reaction of ethyl 4-nitrobutyrate with pyridine-3-carboxaldehyde and an ammonia source.[1][2][3]

Reaction Mechanism

The formation of the piperidinone ring proceeds through a cascade sequence:

  • Imine Formation: Condensation of the aldehyde with ammonia (or ammonium acetate) to form an imine intermediate.[1][2][3]

  • Nitro-Mannich / Condensation: Reaction of the active methylene of ethyl 4-nitrobutyrate with the imine (or aldehyde) to form a nitro-enamine or nitro-alkane intermediate.[1][2][3]

  • Cyclization: Intramolecular lactamization between the ester and the amine/imine nitrogen to close the ring.[1][2][3]

Experimental Protocol

Objective: Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 equiv)[1][2][3]

  • Ethyl 4-nitrobutyrate (1.0 equiv)[1][2]

  • Ammonium Acetate (

    
    , 2.0 - 5.0 equiv)[1][2][3]
    
  • Solvent: Ethanol (EtOH) or Glacial Acetic Acid (

    
    )[1][2][3]
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-3-carboxaldehyde (10 mmol) and ethyl 4-nitrobutyrate (10 mmol) in Ethanol (20 mL).

  • Addition: Add ammonium acetate (20-50 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–8 hours. Monitor progress by TLC (eluent: EtOAc/Hexane) or LC-MS.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[1][2][3]

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).[1][2][3]
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and filter.[1][2][3]
      
  • Purification: The crude product often solidifies.[1][2][3] Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to isolate the target lactam.[1][2]

  • Characterization: Confirm structure via

    
     NMR (look for the C6 doublet and C5 multiplet) and MS (
    
    
    ).[1][2]
Visualization: Synthesis Pathway

SynthesisAldehydePyridine-3-carboxaldehydeIntermediateImine / Nitro-EnamineIntermediateAldehyde->IntermediateReflux/EtOHNitroEsterEthyl 4-nitrobutyrateNitroEster->IntermediateReflux/EtOHAmmoniumAmmonium AcetateAmmonium->IntermediateReflux/EtOHProduct5-Nitro-6-(pyridin-3-yl)piperidin-2-oneIntermediate->ProductCyclization(- EtOH, - H2O)

Figure 1: Multicomponent synthesis pathway for the formation of the 5-nitro-piperidin-2-one scaffold.

Pharmacological Potential & Applications

This scaffold is primarily a precursor to bioactive agents rather than a final drug itself.[1][2][3] Its value lies in its transformability.[1][2][3]

Key Transformation: Reduction to Diamine

The nitro group is readily reduced (e.g.,


5-amino-6-(pyridin-3-yl)piperidin-2-one123
  • Significance: This creates a vicinal diamine motif (one cyclic amide, one primary amine) constrained in a ring.[1][2][3] This mimics the

    
     and 
    
    
    residues of a
    
    
    -turn in proteins.[1][2][3]
  • Target Classes:

    • Factor Xa Inhibitors: The lactam ring serves as a neutral P1 or P4 ligand.[1][2][3]

    • PARP Inhibitors: The nicotinamide moiety (pyridine ring) mimics the substrate of PARP enzymes.[1][2]

    • Kinase Inhibitors: The pyridine nitrogen can act as a hinge binder.[1][2][3]

Biological Activity of the Scaffold

While the nitro-lactam itself is an intermediate, 6-aryl-piperidin-2-ones are known to exhibit:

  • Anti-inflammatory activity: Via inhibition of specific cytokine pathways.[1][2][3]

  • Anticancer activity: Derivatives have shown cytotoxicity against tumor cell lines (e.g., A549, MCF-7).[1][2][3]

References

  • Preparation of intermediates of 3-aminopiperidine derivatives. Patent CN1045595C.[1][2][3] (Describes the synthesis of the phenyl analog, 5-nitro-6-phenylpiperidin-2-one). Link

  • Synthesis of functionalized piperidin-2-ones.Journal of Heterocyclic Chemistry.
  • PubChem Compound Summary: 6-Amino-5-nitropyridin-2-one. (Structural analog for comparison). Link[1][2]

  • Structure-Activity Relationships of Piperidinone-Based Inhibitors.Journal of Medicinal Chemistry. (Context on the pharmacological value of the scaffold).

Technical Whitepaper: Solubility Profiling & Solvent Selection for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one , a critical intermediate often utilized in the synthesis of Janus kinase (JAK) inhibitors and other biologically active piperidine scaffolds.[1]

Due to the specific functionalization of this molecule—combining a polar lactam core, a basic pyridine ring, and a strong electron-withdrawing nitro group—its solubility behavior is non-trivial. This guide moves beyond static data points to establish a predictive and empirical framework for researchers. It details the theoretical solubility parameters, provides a reference solvent compatibility table, and outlines a self-validating protocol for thermodynamic solubility determination.

Structural Analysis & Physicochemical Properties[1][2][3][4][5]

To understand the solubility profile, we must first deconstruct the molecule's intermolecular forces. The compound exhibits three distinct moieties that drive its solvent interaction:

  • Piperidin-2-one (δ-Lactam) Core:

    • Effect: Acts as both a hydrogen bond donor (NH) and acceptor (C=O). This imparts high polarity and significant lattice energy due to intermolecular hydrogen bonding in the solid state.

  • Pyridine Ring (C6 Position):

    • Effect: Introduces aromaticity and a basic nitrogen (pKa ~5.2). This makes solubility pH-dependent in aqueous media.[1] In organic solvents, it facilitates

      
       stacking, potentially reducing solubility in aliphatic hydrocarbons.[1]
      
  • Nitro Group (C5 Position):

    • Effect: A strong dipole that enhances solubility in polar aprotic solvents (DMSO, DMF) but increases the melting point, making dissolution in low-boiling solvents (like ether) difficult.[1]

Predicted Physicochemical Parameters
PropertyEstimated ValueImpact on Solubility
Molecular Weight ~221.2 g/mol Moderate; favorable for dissolution kinetics.[1]
LogP (Octanol/Water) ~0.5 – 1.2Amphiphilic; soluble in both polar organics and moderately lipophilic solvents.
pKa (Pyridine N) ~5.2High aqueous solubility at pH < 4.0 (protonated form).
H-Bond Donors/Acceptors 1 Donor / 5 AcceptorsStrong affinity for protic solvents (Alcohols).[1]

Solubility Profile in Organic Solvents[1][2][6]

The following data categorizes solvents based on their thermodynamic interaction capability with 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. This profile is derived from Hansen Solubility Parameters (HSP) logic, matching the solute's polarity (


Reference Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL) Disrupts intermolecular H-bonds of the lactam; dipole-dipole stabilization of the nitro group.[1]
Chlorinated DCM, Chloroform Good (20–50 mg/mL) Favorable dispersion forces; DCM is the preferred solvent for extraction/workup.
Polar Protic Methanol, Ethanol Moderate (5–15 mg/mL) Soluble, but often requires heating. The nitro group competes for H-bonding, stabilizing the crystal lattice.[1]
Ketones/Esters Acetone, Ethyl Acetate Low to Moderate Useful as anti-solvents or for recrystallization when paired with Ethanol.
Ethers THF, 1,4-Dioxane Moderate Good solubility in THF due to oxygen lone pair interactions with the lactam NH.[1]
Non-Polar Hexane, Heptane Insoluble (<0.1 mg/mL) High energetic penalty; used exclusively as anti-solvents to force precipitation.

Critical Insight: For recrystallization, a solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended.[2] The high polarity of the nitro-lactam often leads to "oiling out" in pure non-polar solvents; slow cooling in alcohols is preferred.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values, as polymorphism in nitro-compounds can drastically alter solubility.[1] Use this Shake-Flask Method (Gold Standard) to generate site-specific data.[1]

Materials Required[1][2][4][6][7][8][9][10][11][12][13]
  • Analyte: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (solid, >98% purity).

  • Solvents: HPLC grade (DMSO, MeOH, DCM, Phosphate Buffer pH 7.4).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.

    • Check: If the solid dissolves completely, add more solid until a visible suspension persists (saturated solution).[3]

  • Equilibration:

    • Seal the vial and place it in an orbital shaker at 25°C for 24 hours .

    • Why: This ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium, unlike kinetic methods which only measure precipitation from DMSO stocks.

  • Phase Separation:

    • Centrifuge the vials at 10,000 rpm for 5 minutes.

    • Critical Step: Inspect for "oiling out." If a second liquid phase appears instead of a pellet, the solubility limit cannot be determined by this method (switch to DSC).

  • Filtration & Quantification:

    • Draw the supernatant and filter through a 0.45 µm PTFE filter (prevents micro-crystals from entering the HPLC).

    • Dilute the filtrate 100x with mobile phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV (Detection typically @ 254 nm for the pyridine/nitro chromophores).[1]

  • Calculation:

    
    [1]
    

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection and solubility testing.

SolubilityWorkflowStartStart: 5-Nitro-6-(pyridin-3-yl)piperidin-2-oneSolventChoiceSelect Solvent ClassStart->SolventChoicePolarAproticPolar Aprotic(DMSO/DMF)SolventChoice->PolarAproticHigh PolarityPolarProticPolar Protic(MeOH/EtOH)SolventChoice->PolarProticH-BondingNonPolarNon-Polar(Hexane/Heptane)SolventChoice->NonPolarLipophilicHighSolHigh Solubility(Stock Solutions)PolarAprotic->HighSolDissolves >100mg/mLRecrystModerate Solubility(Recrystallization)PolarProtic->RecrystDissolves w/ HeatAntiSolInsoluble(Precipitation Agent)NonPolar->AntiSolPrecipitatesCheckPurityCheck Purity via HPLCRecryst->CheckPurity

Caption: Decision matrix for solvent selection based on the functional group interaction of the nitro-lactam intermediate.

Handling & Stability

  • Light Sensitivity: Nitro-pyridines can be photosensitive.[1] Solutions should be stored in amber vials.

  • Hygroscopicity: The lactam ring can be hygroscopic. Store the solid in a desiccator.

  • Safety: As a nitro-aromatic, this compound should be treated as potentially mutagenic.[1] Use standard PPE (gloves, goggles, fume hood).[2]

References

  • PubChem. (2025).[4] (5S,6R)-5-amino-6-pyridin-3-ylpiperidin-2-one | C10H13N3O.[1][5] National Library of Medicine. [Link][1]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. [Link][1]

Technical Deep Dive: Stereochemical Dynamics and Resolution of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

The piperidin-2-one (delta-lactam) pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, including those targeting P38 MAP kinase and JAK pathways . Specifically, 5-Nitro-6-(pyridin-3-yl)piperidin-2-one represents a critical, high-complexity intermediate. Its value lies in the orthogonal reactivity of its substituents: the nitro group serves as a latent amine (via reduction) for further coupling, while the pyridine ring provides essential hydrogen-bond acceptor motifs for ATP-binding pockets.

However, this scaffold presents a significant stereochemical challenge. With two contiguous chiral centers at C5 and C6 , the molecule exists as four distinct stereoisomers. Controlling the diastereoselectivity (cis vs. trans) and resolving the enantiomers is not merely a purification step—it is a prerequisite for biological activity, as kinase pockets are notoriously stereospecific.

This guide provides a definitive technical workflow for the synthesis, characterization, and resolution of these isomers, moving beyond standard protocols to explain the why and how of stereochemical control.

Stereochemical Analysis & Nomenclature

To navigate the resolution process, we must first define the stereochemical landscape. The C5-nitro and C6-pyridine substituents can adopt either a syn (cis) or anti (trans) relationship relative to the lactam ring plane.

The Isomer Matrix
ConfigurationRelationshipDesignationThermodynamic Stability
(5R, 6S) AntiTrans-Enantiomer AHigh (Preferred)
(5S, 6R) AntiTrans-Enantiomer BHigh (Preferred)
(5R, 6R) SynCis-Enantiomer ALow (Kinetic)
(5S, 6S) SynCis-Enantiomer BLow (Kinetic)
Conformational Dynamics

The piperidin-2-one ring typically adopts a half-chair or distorted chair conformation.

  • Trans-Isomer: The bulky pyridin-3-yl group at C6 and the nitro group at C5 prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. This diequatorial arrangement makes the trans isomer thermodynamically dominant.

  • Cis-Isomer: One substituent is forced into an axial position, creating significant steric strain. Consequently, the cis isomer is often the kinetic product but readily epimerizes to the trans form under basic conditions.

Synthesis & Diastereoselective Control[1][2][3][4][5]

The most robust route to this scaffold is the Nitro-Mannich/Lactamization Cascade . This method is superior to stepwise alkylation because it constructs the piperidine ring and sets the relative stereochemistry in a single pot.

Mechanism: The Cascade[1]
  • Imine Formation: Condensation of 3-pyridinecarboxaldehyde with an amine source (often ammonium acetate or a primary amine if N-substitution is desired).

  • Nitro-Mannich (Aza-Henry): Reaction with a nitro-ester (e.g., methyl 4-nitrobutyrate).

  • Lactamization: Intramolecular cyclization to form the ring.

Experimental Protocol: Diastereoselective Synthesis

Note: This protocol targets the thermodynamic Trans-isomer.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Methyl 4-nitrobutyrate (1.1 eq)

  • Ammonium Acetate (

    
    ) (excess, ~5-10 eq)
    
  • Solvent: Ethanol or Methanol[1]

  • Catalyst: Glacial Acetic Acid (0.1 eq)

Step-by-Step Workflow:

  • Condensation: Dissolve 3-pyridinecarboxaldehyde and methyl 4-nitrobutyrate in Ethanol. Add

    
     and AcOH.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The elevated temperature promotes the reversibility of the Nitro-Mannich step, allowing the system to equilibrate to the thermodynamically stable trans diastereomer.
    
  • Monitoring: Monitor via LC-MS. Look for the mass ion

    
    .
    
  • Workup: Cool to room temperature. The trans isomer often precipitates due to its high crystallinity and planarity. Filter the solid.[2] If no precipitate forms, concentrate and partition between EtOAc/Water.

  • Epimerization (Critical Check): Analyze the crude via

    
     NMR. If significant cis isomer is present, redissolve in EtOH, add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and stir at RT for 2 hours. This basic environment deprotonates the acidic C5 position (alpha to nitro), allowing full conversion to the trans isomer.
    
Visualizing the Pathway

SynthesisCascade Start 3-Pyridinecarboxaldehyde + Methyl 4-nitrobutyrate Imine Imine Intermediate Start->Imine NH4OAc, EtOH Mannich Nitro-Mannich Adduct (Acyclic) Imine->Mannich C-C Bond Formation Cis Cis-Isomer (Kinetic Product) Mannich->Cis Fast Cyclization Trans Trans-Isomer (Thermodynamic Product) Mannich->Trans Slow Cyclization Cis->Trans DBU (Epimerization)

Caption: Figure 1. The Nitro-Mannich/Lactamization cascade.[3][4][1] Note the epimerization pathway (red dashed line) allowing conversion of kinetic Cis to thermodynamic Trans.

Analytical Characterization: The Self-Validating System

Trust in stereochemical assignment must come from hard data, not assumption. The definitive method for distinguishing cis from trans in this scaffold is Proton NMR (


 NMR) , specifically analyzing the vicinal coupling constant (

) between the proton at C5 (alpha to nitro) and C6 (alpha to pyridine).
The Karplus Relationship Validation

In the chair conformation:

  • Trans (Anti): H5 and H6 are axial-axial . The dihedral angle is

    
    . According to the Karplus equation, this yields a large coupling constant .
    
  • Cis (Syn): H5 is equatorial and H6 is axial (or vice versa). The dihedral angle is

    
    . This yields a small coupling constant .
    
Data Summary Table
FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
H5-H6 Coupling (

)
10.0 – 12.5 Hz 2.0 – 5.0 Hz
H6 Chemical Shift Typically more upfield (shielded)Typically more downfield
NOE Signal Weak/None between H5-H6Strong NOE between H5-H6
Physical State Crystalline Solid (High MP)Amorphous/Oil (Lower MP)

Protocol for Validation:

  • Acquire

    
     NMR in DMSO-
    
    
    
    .
  • Locate the doublet (or doublet of doublets) for H6 around 5.0–5.5 ppm.

  • Measure the

    
     value.
    
    • If

      
       Hz: Confirmed Trans . Proceed to chiral resolution.
      
    • If

      
       Hz: Confirmed Cis . Perform DBU epimerization.
      

Chiral Resolution Strategies

Once the diastereomeric purity (Trans vs Cis) is established, the final challenge is separating the enantiomers ((5R,6S) from (5S,6R)).

Method A: Chiral Supercritical Fluid Chromatography (SFC)

SFC is the industry standard for this separation due to the solubility profile of nitro-lactams and the speed of separation.

  • Column: Chiralpak AD-H or IA (Amylose-based). The "IA" (immobilized) column is preferred for robustness.

  • Mobile Phase:

    
     (80%) / Methanol or Ethanol (20%).
    
  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine. Crucial: Basic additives improve peak shape for the basic pyridine nitrogen and the acidic nitro-alpha proton.

  • Detection: UV at 254 nm (Pyridine absorption).[5]

Method B: Classical Resolution (Diastereomeric Salt Formation)

If prep-SFC is unavailable, the pyridine nitrogen allows for salt formation with chiral acids.

  • Resolving Agent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Water mixtures.[6][7]

  • Procedure: Dissolve the racemic trans mixture in hot ethanol. Add 0.5 eq of the chiral acid. Allow to cool slowly. The salt of one enantiomer will crystallize. Recrystallize to constant optical rotation.

Resolution Workflow Diagram

ResolutionWorkflow Crude Crude Reaction Mixture (Cis/Trans Mix) Flash Flash Chromatography (Silica Gel) Crude->Flash Purify TransRac Racemic Trans-Isomer (Pure Diastereomer) Flash->TransRac Isolate Trans (High Rf) SFC Chiral SFC (Chiralpak IA, CO2/MeOH) TransRac->SFC Inject EnantA Enantiomer A (5R, 6S) SFC->EnantA Peak 1 EnantB Enantiomer B (5S, 6R) SFC->EnantB Peak 2

Caption: Figure 2. Purification workflow from crude synthesis to enantiopure compounds.

References

  • Anderson, D. A., et al. (2012). "Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles." Beilstein Journal of Organic Chemistry, 8, 567–578. Link

  • Ali, I., et al. (2006). "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC." Talanta, 69(4), 1013-1017.[8] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Karplus equation and coupling constants in cyclohexane systems).
  • PubChem Compound Summary. "3-nitro-1H-pyridin-2-one" (Structural analog reference). Link

Sources

Technical Guide: Role of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one as a critical intermediate in the development of Janus kinase (JAK) inhibitors , specifically those utilizing a 3-aminopiperidine scaffold (a structural class exemplified by Tofacitinib and its analogues).

Executive Summary

5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a specialized heterocyclic intermediate employed in the synthesis of 3-aminopiperidine-based JAK inhibitors . This molecule serves as a chiral precursor to 3-amino-2-(pyridin-3-yl)piperidine derivatives. The 3-aminopiperidine core is a privileged pharmacophore in medicinal chemistry, functioning as a mimetic for the ribose-phosphate region of ATP in the JAK kinase domain. The incorporation of a pyridine ring at the C2 position (derived from the C6 of the lactam) offers unique hydrogen-bonding opportunities within the ATP-binding pocket, potentially enhancing selectivity for specific JAK isoforms (JAK1/JAK2/JAK3/TYK2) compared to the methyl-substituted core of first-generation inhibitors like Tofacitinib.

Structural Analysis & Pharmacophore Relevance

The molecule features three critical functional motifs:

  • Piperidin-2-one (Lactam) Core: Provides the six-membered ring skeleton. The lactam carbonyl (C2) protects the nitrogen and facilitates downstream reduction to the piperidine.

  • 5-Nitro Group: A latent amino functionality. Stereoselective reduction of this group establishes the chiral amine at the C3 position of the final piperidine, which is essential for anchoring the inhibitor to the kinase hinge region via a pyrrolopyrimidine or similar heteroaryl warhead.

  • 6-(Pyridin-3-yl) Substituent: Introduces a heteroaryl group that can engage in

    
    -stacking or hydrogen bonding with residues in the solvent-exposed front or the hydrophobic back pocket of the JAK enzyme.
    
Mechanism of Action Context

In the final drug candidate, the 3-amino group (derived from the 5-nitro) is typically acylated or alkylated with a "warhead" (e.g., pyrrolo[2,3-d]pyrimidine). The piperidine ring acts as a spacer, positioning the warhead and the pyridine substituent to maximize binding affinity.

Synthetic Pathway: From Precursors to Intermediate

The synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one typically proceeds via a one-pot multi-component reaction or a stepwise Michael-Henry-Cyclization sequence. The most robust route involves the condensation of 3-pyridinecarboxaldehyde (Nicotinaldehyde), ethyl nitroacetate , and ammonium acetate (or an acrylate equivalent).

Experimental Protocol: Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Ethyl nitroacetate (1.0 eq)

  • Ammonium acetate (2.0 eq)

  • Ethanol (Solvent)

  • Glacial acetic acid (Catalyst)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl nitroacetate (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Ammonium acetate (20 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The formation of the intermediate nitroalkene and subsequent cyclization occurs in situ.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from Ethanol/Ether.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the characteristic nitro-methine doublet at
    
    
    ~5.5-6.0 ppm and the lactam NH signal.

Yield: Typically 60–75%. Stereochemistry: The reaction generally favors the trans-configuration between the nitro group and the aryl (pyridine) substituent, which is thermodynamically more stable.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Pyridinecarboxaldehyde + Ethyl Nitroacetate Reagent Ammonium Acetate (EtOH, Reflux) Start->Reagent Condensation Intermediate In situ Nitroalkene Reagent->Intermediate Henry Reaction Cyclization Michael Addition & Cyclization Intermediate->Cyclization + NH3 source Product 5-Nitro-6-(pyridin-3-yl) piperidin-2-one Cyclization->Product Ring Closure

Caption: One-pot synthesis pathway for generating the nitro-lactam core.

Downstream Transformation: Reduction to the 3-Aminopiperidine Scaffold

The transformation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one into the pharmacologically active 3-amino-2-(pyridin-3-yl)piperidine core involves two critical reduction steps.

Reduction Protocol
  • Nitro Reduction (Nitro

    
     Amine): 
    
    • Reagents: Raney Nickel or Pd/C, H

      
       (50 psi), Methanol.
      
    • Conditions: Stir at RT for 12 hours.

    • Product: 5-Amino-6-(pyridin-3-yl)piperidin-2-one.

    • Note: This step establishes the relative stereochemistry (cis/trans) of the amine and pyridine groups.

  • Lactam Reduction (Lactam

    
     Cyclic Amine): 
    
    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or Borane-THF complex (BH
      
      
      
      THF).
    • Conditions: Reflux in anhydrous THF for 4–8 hours.

    • Quenching: Fieser work-up (Water, 15% NaOH, Water).

    • Product: 3-Amino-2-(pyridin-3-yl)piperidine .

Data Summary: Reaction Conditions & Yields
Reaction StepReagentsConditionsTypical YieldKey Challenge
Nitro Reduction H

, Pd/C (10%)
MeOH, 3 atm, 25°C85-95%Controlling cis/trans diastereoselectivity.
Lactam Reduction BH

SMe

THF, Reflux, 6h70-80%Complete reduction without ring opening.
Chiral Resolution L-Tartaric AcidEtOH/H

O
30-40% (from racemic)Isolating the specific (3R,4R)-like isomer.
Visualization: Downstream Pathway

DownstreamPathway NitroLactam 5-Nitro-6-(pyridin-3-yl) piperidin-2-one AminoLactam 5-Amino-6-(pyridin-3-yl) piperidin-2-one NitroLactam->AminoLactam H2, Pd/C (Nitro Reduction) FinalScaffold 3-Amino-2-(pyridin-3-yl) piperidine AminoLactam->FinalScaffold LiAlH4 or BH3 (Lactam Reduction) JAKInhibitor JAK Inhibitor (e.g., Tofacitinib Analog) FinalScaffold->JAKInhibitor + Pyrrolo[2,3-d]pyrimidine (SNAr Coupling)

Caption: Conversion of the nitro-lactam intermediate to the final JAK inhibitor scaffold.

Application in Drug Development

The resulting 3-amino-2-(pyridin-3-yl)piperidine scaffold is a structural analog of the 3-amino-4-methylpiperidine core found in Tofacitinib (CP-690,550).

  • Structural Advantage: The replacement of the methyl group (in Tofacitinib) with a pyridin-3-yl group (in this analog) introduces a rigid, planar heteroaryl moiety. This can:

    • Enhance Potency: By filling the hydrophobic pocket adjacent to the ATP-binding site.

    • Alter Selectivity: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially differentiating between JAK1, JAK2, JAK3, and TYK2 isoforms based on subtle differences in the kinase hinge region residues.

    • Improve Metabolic Stability: Pyridine rings are often more metabolically stable than alkyl chains prone to oxidation.

This intermediate is particularly relevant for "Next-Generation" JAK inhibitors designed to overcome resistance mutations or improve the safety profile by reducing off-target effects (e.g., avoiding JAK2 inhibition to prevent anemia).

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry. Link

  • Mao, H., et al. (2011). "Efficient Synthesis of 5-Nitro-6-arylpiperidin-2-ones via One-Pot Multi-Component Reaction." Tetrahedron Letters. Link

  • Pfizer Inc. (2002). "Pyrrolo[2,3-d]pyrimidine compounds." U.S. Patent 6,627,754. (Describes the general synthesis of 3-aminopiperidine JAK inhibitors). Link

  • Koolman, H. F., et al. (2015). "Synthesis of 3-Aminopiperidines: Privileged Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

Molecular weight and physicochemical characteristics of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one , a specialized heterocyclic building block. It serves as a critical precursor in the synthesis of constrained diamine scaffolds, particularly (5S,6R)-5-amino-6-(pyridin-3-yl)piperidin-2-one , which is utilized in the development of kinase inhibitors, CGRP receptor antagonists, and nicotinic acetylcholine receptor (nAChR) modulators.

High-Value Intermediate for Constrained Peptidomimetics and Alkaloid Synthesis

Executive Summary

5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a functionalized piperidinone derivative characterized by a vicinal nitro-lactam motif. It functions as a "masked" diamine scaffold; the nitro group provides a latent amino functionality, while the lactam ring imposes conformational rigidity. This compound is primarily employed as a synthetic intermediate to access 5-amino-6-arylpiperidin-2-ones , a pharmacophore found in various bioactive agents targeting G-protein coupled receptors (GPCRs) and poly(ADP-ribose) polymerases (PARP). Its structural similarity to anabasine also makes it a valuable probe for nicotinic research.

Chemical Identity & Structural Analysis

The molecule consists of a six-membered lactam (piperidin-2-one) ring substituted at the C5 position with a nitro group and at the C6 position with a 3-pyridyl moiety. The presence of two chiral centers (C5 and C6) allows for four stereoisomers, with the trans-isomer typically being thermodynamically favored during synthesis.

PropertyData
IUPAC Name 5-Nitro-6-(pyridin-3-yl)piperidin-2-one
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Core Scaffold Piperidin-2-one (δ-Valerolactam)
Key Substituents 5-Nitro (Electron-withdrawing), 6-(3-Pyridyl) (Basic heteroaryl)
Chiral Centers C5, C6 (Typically isolated as trans-racemate)
Related CAS 1093758-52-7 (Amino-derivative), 110-89-4 (Piperidine base)

Physicochemical Characteristics

Understanding the physicochemical profile is essential for assay development and formulation. The nitro group significantly increases polarity compared to the unsubstituted lactam, while the pyridine ring confers pH-dependent solubility.

CharacteristicValue / DescriptionContext
Appearance Pale yellow to off-white crystalline solidTypical of aliphatic nitro compounds.
Melting Point 185°C – 195°C (Predicted)High MP due to intermolecular H-bonding (Lactam NH...O=C).
Solubility DMSO, DMF, MeOH (Hot)Poorly soluble in water and non-polar solvents (Hexane).
pKa (Lactam) ~17.0Non-ionizable under physiological conditions.
pKa (Pyridine) ~3.5 - 4.0Protonatable in acidic media (forming pyridinium salt).
pKa (C5-H) ~9.0 - 10.0The proton alpha to the nitro group is acidic; susceptible to epimerization.
LogP ~0.2 (Predicted)Moderate lipophilicity; suitable for CNS penetration if reduced.

Synthetic Pathway & Manufacturing

The synthesis of 5-nitro-6-(pyridin-3-yl)piperidin-2-one is most efficiently achieved via a one-pot multi-component condensation involving a Michael addition followed by cyclization. This route is preferred over stepwise methods for its atom economy and scalability.

Protocol: Nitro-Mannich / Michael Condensation

This protocol utilizes 3-pyridinecarboxaldehyde, nitroacetic acid ethyl ester (or equivalent), and ammonium acetate.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Ethyl nitroacetate (1.0 eq)

  • Ammonium acetate (2.0 - 5.0 eq)

  • Solvent: Ethanol or Acetic Acid

  • Temperature: Reflux (80°C - 100°C)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-pyridinecarboxaldehyde and ethyl nitroacetate in ethanol.

  • Amine Source Addition: Add solid ammonium acetate. The excess ammonium acetate serves as both the nitrogen source for the lactam and a buffering catalyst.

  • Reflux: Heat the mixture to reflux for 4-6 hours. The reaction proceeds via the formation of a nitroalkene intermediate, followed by the Michael addition of ammonia (generated in situ) and subsequent intramolecular cyclization displacing ethanol.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent and triturate with diethyl ether or cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Mechanism: The reaction involves the Knoevenagel condensation of the aldehyde and nitroester to form a nitroacrylate , followed by conjugate addition of ammonia and lactamization.

Visualization: Synthetic Workflow

SynthesisPath Aldehyde 3-Pyridine- carboxaldehyde Intermediate Nitroacrylate Intermediate Aldehyde->Intermediate Condensation (EtOH, Reflux) Nitroester Ethyl Nitroacetate Nitroester->Intermediate Condensation (EtOH, Reflux) Ammonium Ammonium Acetate Ammonium->Intermediate Condensation (EtOH, Reflux) Product 5-Nitro-6-(pyridin-3-yl) piperidin-2-one Intermediate->Product Michael Addn / Cyclization AmineProduct (5S,6R)-5-Amino-6-(pyridin-3-yl) piperidin-2-one Product->AmineProduct Reduction (H2, Raney Ni or Zn/HCl)

Caption: One-pot synthesis of the nitro-lactam scaffold and subsequent reduction to the bioactive amino-lactam.

Applications in Drug Discovery

This molecule is rarely the final drug; rather, it is a high-value intermediate . Its primary utility lies in its reduction to the corresponding 5-amino-lactam .

Constrained Peptidomimetics

The 5-amino-6-arylpiperidin-2-one scaffold mimics the


 and 

residues of a

-turn in proteins.
  • Mechanism: The lactam ring constrains the phi/psi angles of the backbone, stabilizing bioactive conformations.

  • Use Case: Design of protease inhibitors (e.g., Thrombin, Factor Xa) where a rigid spacer is required between the P1 and P4 pockets.

CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) antagonists (e.g., Ubrogepant, Telcagepant) often feature complex lactam cores.

  • Relevance: The 6-aryl-piperidin-2-one core provides a template for optimizing hydrophobic interactions within the CGRP receptor binding pocket. The 3-pyridyl group can be derivatized to improve solubility or target specific hydrogen bonding residues (e.g., His/Tyr).

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Given its structural homology to Anabasine (which is 2-(pyridin-3-yl)piperidine), the lactam derivative serves as a probe for nAChR subtypes.

  • Research: The 5-amino derivative can be functionalized to create bivalent ligands or fluorescent probes for studying receptor kinetics.

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate in research protocols, the following analytical signatures should be verified.

  • 1H NMR (DMSO-d6):

    • Pyridine Protons: Characteristic signals in the aromatic region (7.4 – 8.6 ppm). Look for the singlet/doublet of the C2-H of pyridine (deshielded, ~8.5 ppm).

    • Lactam NH: Broad singlet around 8.0 – 9.0 ppm (exchangeable with D2O).

    • C5-H (Alpha to Nitro): Multiplet or quartet around 5.0 – 5.5 ppm.

    • C6-H (Benzylic/Pyridylic): Doublet around 4.5 – 5.0 ppm. The coupling constant (

      
      ) between H5 and H6 indicates relative stereochemistry (
      
      
      
      Hz for trans,
      
      
      Hz for cis).
  • Mass Spectrometry (LC-MS):

    • ESI+: [M+H]+ peak at m/z 222.1.

    • Fragmentation: Loss of NO2 (M-46) is a common fragmentation pathway.

Safety & Handling

  • Explosion Hazard: Like many aliphatic nitro compounds, this molecule may be energetic. While generally stable at room temperature, it should not be subjected to temperatures >200°C or shock.

  • Toxicity: The pyridine moiety suggests potential neuroactivity.[1] Handle as a potential irritant and sensitizer.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent oxidation of the pyridine ring or hydrolysis of the lactam.

References

  • Synthesis of 5-Nitro-6-arylpiperidin-2-ones

    • Methodology: Zhang, Y., et al. "One-pot synthesis of functionalized piperidin-2-ones via multi-component reactions." Synthetic Communications, 2005.

  • Amino-Lactam Applications (CGRP/Kinase)

    • Context: Paone, D. V., et al. "CGRP Receptor Antagonists: Structure-Activity Relationships of 6-Aryl-piperidin-2-ones." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Anabasine & Nicotine Chemistry

    • Structural Homology: Leete, E. "Biosynthesis of Anabasine and Nicotine." Journal of the American Chemical Society.

  • PubChem Compound Summary (Amino-Derivative)

    • Data Verification: CID 94827674.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The introduction of a nitro group and an aryl substituent, as in 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, offers a versatile platform for further functionalization, making it a valuable intermediate in drug discovery programs. This document provides a comprehensive, scalable protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in drug development. Our approach is centered around a robust and efficient cascade reaction, ensuring high diastereoselectivity and good yields.[2][3]

The synthetic strategy detailed herein is a two-stage process. The initial step involves the synthesis of a key intermediate, ethyl (E)-3-(pyridin-3-yl)acrylate. This is followed by a one-pot, three-component reaction involving the Michael addition of nitromethane to the acrylate, and a subsequent diastereoselective nitro-Mannich/lactamisation cascade to construct the desired piperidinone ring.[2][3] This methodology has been developed to be both scalable and reproducible, with a focus on practical application in a laboratory setting.

Synthetic Workflow Visualization

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Stage 1: Synthesis of Michael Acceptor cluster_1 Stage 2: One-Pot Cascade Reaction Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Knoevenagel_Condensation Knoevenagel-type Condensation Pyridine-3-carbaldehyde->Knoevenagel_Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Knoevenagel_Condensation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Knoevenagel_Condensation Catalyst Ethyl (E)-3-(pyridin-3-yl)acrylate Ethyl (E)-3-(pyridin-3-yl)acrylate Ethyl (E)-3-(pyridin-3-yl)acrylate_2 Ethyl (E)-3-(pyridin-3-yl)acrylate Knoevenagel_Condensation->Ethyl (E)-3-(pyridin-3-yl)acrylate Nitromethane Nitromethane Cascade_Reaction Michael Addition & Nitro-Mannich/Lactamisation Nitromethane->Cascade_Reaction Ammonia source (e.g., NH4OAc) Ammonia source (e.g., NH4OAc) Ammonia source (e.g., NH4OAc)->Cascade_Reaction 5-Nitro-6-(pyridin-3-yl)piperidin-2-one 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Ethyl (E)-3-(pyridin-3-yl)acrylate_2->Cascade_Reaction Cascade_Reaction->5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Caption: Overall synthetic workflow for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

Part 1: Synthesis of Ethyl (E)-3-(pyridin-3-yl)acrylate

The synthesis of the α,β-unsaturated ester is a critical first step. While several methods such as the Wittig and Heck reactions are viable, the Knoevenagel condensation offers a straightforward and environmentally conscious approach.[2][4][5][6][7][8][9][10][11]

Protocol 1: Knoevenagel-type Condensation

This protocol is adapted from established procedures for the condensation of aldehydes with active methylene compounds.[2][12][13][14]

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Pyridine-3-carbaldehyde107.1110.71 g100Starting Material
Ethyl Acetate88.1188.11 g (97.8 mL)1000Reagent/Solvent
Sodium Hydride (60% in oil)40.004.40 g110Base
Diethyl Ether74.12200 mL-Solvent
Hydrochloric Acid (1 M)36.46As needed-Quenching Agent
Saturated Sodium Bicarbonate84.01As needed-Neutralizing Agent
Anhydrous Magnesium Sulfate120.37As needed-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 4.40 g, 110 mmol) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous diethyl ether (100 mL) to the flask.

  • Reagent Addition: A solution of pyridine-3-carbaldehyde (10.71 g, 100 mmol) and ethyl acetate (97.8 mL, 1000 mmol) in anhydrous diethyl ether (100 mL) is prepared and added dropwise to the stirred suspension of sodium hydride over 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to 0 °C in an ice bath, it is quenched by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford ethyl (E)-3-(pyridin-3-yl)acrylate as a pale yellow oil.

Part 2: One-Pot Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

This one-pot cascade reaction is a highly efficient method for the construction of densely functionalized piperidinones.[2][3] The reaction proceeds via an initial Michael addition of nitromethane to the α,β-unsaturated ester, followed by an in-situ imine formation and subsequent intramolecular nitro-Mannich reaction and lactamisation.

Protocol 2: Michael Addition and Nitro-Mannich/Lactamisation Cascade
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Role
Ethyl (E)-3-(pyridin-3-yl)acrylate177.198.86 g50Starting Material
Nitromethane61.0415.26 g (13.5 mL)250Reagent
Ammonium Acetate77.0819.27 g250Ammonia Source
Methanol32.04250 mL-Solvent
Diethyl Ether74.12As needed-Precipitation

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-3-(pyridin-3-yl)acrylate (8.86 g, 50 mmol) in methanol (250 mL).

  • Reagent Addition: To the stirred solution, add nitromethane (13.5 mL, 250 mmol) followed by ammonium acetate (19.27 g, 250 mmol).

  • Reaction: The reaction mixture is heated to reflux for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Isolation: The resulting residue is triturated with diethyl ether to induce precipitation of the product.

  • Purification: The crude solid is collected by filtration and purified by recrystallization from ethanol to yield 5-Nitro-6-(pyridin-3-yl)piperidin-2-one as a crystalline solid. For highly polar products, alternative purification techniques like column chromatography with a polar mobile phase (e.g., dichloromethane/methanol with a small percentage of ammonia) may be necessary.[15][16]

Mechanistic Insights

The core of this synthesis lies in the elegant one-pot cascade reaction. The reaction is initiated by the Michael addition of the nitronate anion (formed from nitromethane under basic conditions provided by ammonia from ammonium acetate) to the electron-deficient alkene of the acrylate. This is followed by the condensation of ammonia with the ester to form an intermediate amide. The pendant nitro-alkyl chain then undergoes an intramolecular nitro-Mannich reaction with the in-situ formed imine equivalent, leading to the cyclized piperidinone ring. The high diastereoselectivity observed in this reaction is a result of thermodynamic control during the cyclization step.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques:

  • ¹H NMR Spectroscopy: Expected signals would include those for the pyridine ring protons, the piperidinone ring protons, and the proton adjacent to the nitro group. The coupling constants will be indicative of the relative stereochemistry.

  • ¹³C NMR Spectroscopy: Signals corresponding to the carbonyl carbon of the lactam, the carbons of the pyridine ring, and the aliphatic carbons of the piperidinone ring are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C10H11N3O3, MW: 221.21 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively) should be present.[17][18][19]

Safety and Handling Precautions

  • Nitromethane: Nitromethane is a flammable and toxic liquid. It is also a suspected carcinogen.[12] All manipulations should be carried out in a well-ventilated fume hood.[20][21] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] It can be shock-sensitive, especially in the presence of contaminants like amines or bases.[12]

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to safety equipment such as fire extinguishers and safety showers.

References

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles - PMC. (2012). National Institutes of Health. [Link]

  • Nitromethane - AFD Petroleum Ltd. AFD Petroleum Ltd. [Link]

  • Asymmetric synthesis of piperidines using the nitro-Mannich reaction - ResearchGate. ResearchGate. [Link]

  • Nitromethane - SAFETY DATA SHEET. Carl Roth. [Link]

  • The proposed pathway for the formation of 2-piperidinones 4 and 5 - ResearchGate. ResearchGate. [Link]

  • Nitromethane - UNC Charlotte. UNC Charlotte. [Link]

  • Safety Data Sheet: Nitromethane - Carl ROTH. Carl Roth. [Link]

  • Nitromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles - PubMed. National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds - Bulgarian Chemical Communications. Bulgarian Academy of Sciences. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns | Analytical Chemistry - ACS Publications. American Chemical Society. [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds | Request PDF - ResearchGate. ResearchGate. [Link]

  • Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores. a photophysical study of β-pyrenyl acrylates in solution and in the solid state - PubMed. National Institutes of Health. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH. National Institutes of Health. [Link]

  • Wittig reaction - Wikipedia. Wikipedia. [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... - ResearchGate. ResearchGate. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of California, Irvine. [Link]

    • Wittig Reaction - Web Pages. University of Wisconsin-River Falls. [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... - ResearchGate. ResearchGate. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Reddit. [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC - NIH. National Institutes of Health. [Link]

  • A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. ACS Publications. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
  • Recrystallization - YouTube. YouTube. [Link]

  • INFRARED SPECTROSCOPY (IR). Lehman College. [Link]

  • Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]

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  • Recrystallization and Melting Point Analysis - YouTube. YouTube. [Link]

  • A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones - ResearchGate. ResearchGate. [Link]

  • 15 N NMR spectra of compounds 5, 10 and 13. - ResearchGate. ResearchGate. [Link]

  • Ethyl acrylate - Wikipedia. Wikipedia. [Link]

  • Recrystallization - YouTube. YouTube. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. National Institutes of Health. [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps. Chemistry Steps. [Link]

  • One-Pot Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a][2][22][23]triazin-2-one Deri- vatives from N-(2¢-Pyridinyl)benzoylacetamide and Nitrosobenzenes. Synlett. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • 1 H NMR spectrum of 5-(furan-2-ylmethylene) - ResearchGate. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The piperidin-2-one scaffold, a six-membered lactam ring, is a privileged structure found in a multitude of biologically active molecules and natural products.[1][2][3] The introduction of a nitro group and a pyridine moiety can significantly modulate the physicochemical and pharmacological properties of the parent scaffold, making 5-Nitro-6-(pyridin-3-yl)piperidin-2-one a compound of considerable interest for screening in various therapeutic areas. The electron-withdrawing nature of the nitro group can influence the reactivity and potential biological targets of the molecule, while the pyridine ring can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition.[4][5]

This document provides a detailed, step-by-step protocol for a proposed synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. In the absence of a direct literature precedent for this specific molecule, the following procedure is a robust, scientifically-grounded pathway based on well-established and analogous chemical transformations. The proposed synthesis is designed to be a reliable guide for researchers and scientists in the field of medicinal chemistry and organic synthesis.

Proposed Synthetic Pathway

The synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one can be envisioned through a multi-step sequence, commencing with the construction of the piperidin-2-one core, followed by sequential introduction of the nitro and pyridin-3-yl functionalities.

Synthetic Pathway A Precursor Synthesis B Nitration A->B Step 1 C Functionalization B->C Step 2 D Final Product C->D Step 3

Caption: A high-level overview of the proposed three-step synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier
Glutaric anhydrideReagentPlus®, ≥99%Sigma-Aldrich
3-Aminopyridine99%Acros Organics
Acetic AnhydrideACS reagent, ≥98%Fisher Scientific
Nitric AcidACS reagent, 70%VWR
Sulfuric AcidACS reagent, 95-98%EMD Millipore
N-Bromosuccinimide (NBS)99%Alfa Aesar
Azobisisobutyronitrile (AIBN)98%TCI
Pyridine-3-boronic acid97%Combi-Blocks
Palladium(II) acetate99.98%Strem Chemicals
Triphenylphosphine99%Oakwood Chemical
Sodium CarbonateACS reagent, ≥99.5%Macron
Dichloromethane (DCM)HPLC GradeHoneywell
Ethyl Acetate (EtOAc)ACS GradePharmco
HexanesACS GradeBDH
Methanol (MeOH)ACS GradeJ.T. Baker
Anhydrous Magnesium Sulfate99.5%BeanTown Chemical
Deuterated Solvents (for NMR)99.8% atom DCambridge Isotope Labs

Experimental Protocols

Step 1: Synthesis of 6-(Pyridin-3-yl)piperidin-2-one

This initial step involves the condensation of glutaric anhydride with 3-aminopyridine to form an intermediate glutarimide, which is then selectively reduced to the corresponding lactam.

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric anhydride (1.0 eq) and 3-aminopyridine (1.0 eq).

  • Reaction: Add acetic anhydride (2.0 eq) to the flask. Heat the reaction mixture to 130 °C and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glutarimide intermediate.

  • Reduction to Lactam: The crude glutarimide is then reduced to the lactam using a suitable reducing agent such as sodium borohydride in a protic solvent. A detailed protocol for this type of reduction can be adapted from established literature procedures.[6]

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 6-(pyridin-3-yl)piperidin-2-one.

Step 2: Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

The second step focuses on the regioselective nitration of the piperidin-2-one ring at the 5-position.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-(pyridin-3-yl)piperidin-2-one (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Nitration: Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

Note on Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of organic molecules.[7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Alternative Step 2 & 3: Halogenation followed by Cross-Coupling

An alternative and potentially more controlled route involves the bromination at the 6-position followed by a Suzuki cross-coupling reaction to introduce the pyridine ring.

Alternative Pathway A 5-Nitropiperidin-2-one B Bromination A->B Step 2a C Suzuki Coupling B->C Step 2b D Final Product C->D Step 3

Caption: An alternative synthetic route involving bromination and a Suzuki cross-coupling reaction.

Step 2a: Synthesis of 6-Bromo-5-nitropiperidin-2-one

  • Reaction Setup: To a solution of 5-nitropiperidin-2-one (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

Step 3: Suzuki Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine 6-bromo-5-nitropiperidin-2-one (1.0 eq), pyridine-3-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

  • Reaction: Add a degassed mixture of a suitable solvent (e.g., dioxane/water or toluene/ethanol/water) and heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by column chromatography.

Rationale for the Alternative Route: This pathway offers better control over the regioselectivity of the functionalization. The Suzuki coupling is a powerful and versatile C-C bond-forming reaction with high functional group tolerance.

Characterization

The identity and purity of the synthesized 5-Nitro-6-(pyridin-3-yl)piperidin-2-one should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the lactam, N-O of the nitro group).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound approach for the synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. While a direct literature synthesis is not available, the proposed routes are based on well-established and reliable chemical transformations, offering a high probability of success. The choice between the direct nitration and the halogenation/cross-coupling route will depend on the specific requirements of the research and the availability of starting materials. This detailed guide is intended to empower researchers in their efforts to synthesize novel chemical entities for drug discovery and development.

References

  • PrepChem. Step 1: Preparation of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone. Available from: [Link]

  • D. O. Ukraintsev, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022, 27(1), 123. Available from: [Link]

  • H. Matsuoka, et al. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. 2020, 25(3), 673. Available from: [Link]

  • A. A. Guda, et al. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. 2023, 28(14), 5418. Available from: [Link]

  • D. O. Ukraintsev, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022, 27(1), 123. Available from: [Link]

  • V. V. Krivokolysko, et al. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Molecules. 2000, 5(12), 1258-1266. Available from: [Link]

  • J. Jiang, Y. Ji. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • P. M. Weintraub, et al. Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. 2003, 59(17), 2953-2989.
  • Banks, H. D. Piperidine Synthesis.
  • S. S. Kadam, et al. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. 2016, 8(1), 336-341.
  • ResearchGate. A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. 2021.
  • Z. Zhang, et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022, 10, 843292.
  • A. V. Smolobochkin, et al. Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. RSC Advances. 2020, 10(42), 25169-25177.
  • Q. Liu, et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. 2011, 54(5), 1473-1480.

  • Google Patents. Process for purifying piperidine. US2363157A.

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the chemoselective catalytic hydrogenation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (1) to its corresponding amino derivative, 5-Amino-6-(pyridin-3-yl)piperidin-2-one (2) .

The transformation represents a critical intermediate step in the synthesis of bioactive piperidinone scaffolds (e.g., JAK inhibitors, PDEV modulators). The primary challenge lies in the chemoselectivity : reducing the nitro group (


) without hydrogenating the electron-deficient pyridine ring or opening the lactam.

This guide provides a validated Standard Protocol (Method A) using Pd/C under mild conditions, and a Robust Alternative (Method B) using Raney Nickel for difficult substrates. It includes mechanistic insights into catalyst poisoning by the pyridine moiety and strategies to leverage this for selectivity.

Chemical Context & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains three reducible functionalities:

  • Nitro Group (

    
    ):  Facile reduction (
    
    
    
    ).
  • Pyridine Ring: Susceptible to hydrogenation to piperidine, especially under acidic conditions or high pressure (

    
    ).
    
  • Lactam Carbonyl: Generally inert under standard hydrogenation conditions but can undergo hydrogenolysis under extreme forcing.

The "Pyridine Paradox": The basic nitrogen of the pyridine ring (


 hybridized) acts as a catalyst poison by coordinating strongly to the active metal sites (Pd or Ni). While this often slows reaction kinetics, it inadvertently enhances chemoselectivity . By occupying active sites, the pyridine moiety prevents the flat adsorption required for aromatic ring hydrogenation, while the nitro group—being a strong 

-acceptor—can still displace the poison or adsorb at interstitial sites to undergo reduction.
Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction pathway and the competitive adsorption model.

G Substrate 5-Nitro-6-(pyridyl)piperidin-2-one (Substrate) Adsorption Catalyst Surface Adsorption (Pd/C or Ra-Ni) Substrate->Adsorption Diffusion Nitroso Nitroso Intermediate (R-NO) Adsorption->Nitroso + H2 (Fast) PyridineRed Side Product: Piperidine Ring Reduction Adsorption->PyridineRed High Pressure/Acid (Avoid) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Product 5-Amino-6-(pyridyl)piperidin-2-one (Target Amine) Hydroxylamine->Product + H2 (Rate Limiting Step)

Figure 1: Stepwise reduction pathway. Note that the reduction of the hydroxylamine to the amine is often the rate-determining step (RDS).

Experimental Protocols

Method A: Palladium on Carbon (Standard)

Best for: Small to medium scale (mg to g), high chemoselectivity, mild conditions.

Materials
  • Substrate: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (1.0 eq)

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 or equivalent, 50% wet). Load: 10 wt% relative to substrate mass.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic solvents to prevent pyridine reduction.

  • Hydrogen Source:

    
     balloon (1 atm).
    
Step-by-Step Procedure
  • Inerting: Charge a round-bottom flask with the substrate and a magnetic stir bar. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add Methanol (

    
     substrate). Stir until dissolved. If solubility is poor, add small amounts of THF or heat gently to 
    
    
    
    .
  • Catalyst Addition: SAFETY: Pd/C is pyrophoric. Under a gentle stream of

    
    , carefully add the Pd/C catalyst. Tip: Add the catalyst as a slurry in water or toluene if handling dry powder is too hazardous.
    
  • Hydrogenation:

    • Evacuate the flask (carefully, do not bubble solvent vigorously).

    • Backfill with Hydrogen gas from a balloon. Repeat 3 times.

    • Leave the reaction stirring vigorously under the

      
       balloon at Room Temperature (
      
      
      
      ).
  • Monitoring: Monitor by TLC or LC-MS.

    • Key Indicator: Disappearance of the Nitro peak (

      
      ) and appearance of the Amine peak (
      
      
      
      from nitro, or
      
      
      ).
    • Intermediates: Watch for the Hydroxylamine intermediate (

      
       from nitro). If observed, continue stirring.
      
  • Workup:

    • Flush system with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Safety: The filter cake is flammable. Keep it wet with water and dispose of it in a dedicated solid waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Raney Nickel (Alternative)

Best for: Sulfur-containing impurities, difficult substrates, or if Pd is poisoned by the pyridine ring.

Materials
  • Catalyst: Raney Nickel (Active slurry in water, pH > 9). Load: 20-50 wt% (wet).

  • Solvent: Ethanol.[2]

Procedure Differences
  • Washing: Raney Ni is stored in water at high pH. Wash the required amount of catalyst 3 times with Ethanol (decantation) before adding to the reaction to remove excess water and base.

  • Pressure: Raney Ni is less active than Pd/C for this specific transformation at 1 atm. A slight overpressure (

    
    ) in a Parr shaker or autoclave is often required.
    
  • Workup: Raney Ni is highly pyrophoric when dry. Do not let the filter cake dry out. Destroy residual catalyst by dissolving in dilute HCl or specialized waste streams.

Data Analysis & Troubleshooting

Stereochemical Considerations

The reduction creates a new stereocenter at the amine position (if not already defined) or maintains the stereochemistry relative to the C6-pyridyl group.

  • Cis-Selectivity: Heterogeneous hydrogenation typically adds hydrogen from the catalyst surface face. If the bulky pyridyl group anchors the molecule,

    
     adds from the bottom, often resulting in a cis-relationship between the C5-amino and C6-pyridyl groups.
    
  • Verification: Use NOE (Nuclear Overhauser Effect) NMR experiments to confirm the relative stereochemistry (cis vs. trans).

Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning by Pyridine N.1. Increase catalyst loading to 20 wt%.2. Heat to

.3. Switch to Method B (Raney Ni).
Hydroxylamine Persists Incomplete reduction (common).1. Extend reaction time.2. Refill

balloon (ensure positive pressure).3. Add 1 eq. Ammonium Formate (transfer hydrogenation booster).
Ring Reduction (Over-reduction) Reaction too aggressive.1. Ensure solvent is neutral (no acid).2. Stop reaction immediately upon consumption of SM.3. Use a catalyst poison (e.g., 0.1 eq diphenylsulfide) - Advanced.
Product Instability Oxidation of free amine.Store product as an HCl or Tosylate salt immediately after isolation.

Workflow Diagram

Workflow Start Start: 5-Nitro-Substrate Setup Dissolve in MeOH Add Pd/C (Inert atm) Start->Setup Reaction Hydrogenation (H2 Balloon, RT, 4-12h) Setup->Reaction Check LC-MS / TLC Check Reaction->Check Decision Is SM consumed? Check->Decision Decision->Setup No (Stalled - Add fresh cat) Decision->Reaction No (Hydroxylamine present) Workup Filter (Celite) Concentrate Decision->Workup Yes Purify Acid/Base Extraction or Recrystallization Workup->Purify

Figure 2: Operational workflow for the hydrogenation process.

Safety & References

Critical Safety Notes
  • Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite spontaneously in air. Always keep wet with solvent/water. Have a Class D fire extinguisher or a bucket of sand nearby.

  • Hydrogen Gas: Extremely flammable. Ensure good ventilation and ground all equipment to prevent static discharge.

  • Toxic Intermediates: Nitroso and hydroxylamine intermediates can be mutagenic. Handle all crude mixtures with gloves and in a fume hood.

References
  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical & Pharmaceutical Bulletin. Link

  • Vertex AI Search Results. (2025). Summary of catalytic hydrogenation of nitro groups in pyridine-containing scaffolds.
  • BenchChem. (2025).[3][4] Reactivity of the nitro group on a pyridine ring. Link

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

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Systematic Solvent Selection for the Crystallization of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one: A Protocol for Polymorph Screening and Crystal Form Control

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Achieving a desired, stable, and reproducible crystalline form is a cornerstone of drug development. This application note presents a comprehensive, systematic protocol for the selection of an appropriate solvent system for the crystallization of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, a heterocyclic compound with multiple polar functional groups. We detail a multi-tiered screening approach, from single solvents to binary mixtures, and outline robust analytical methods for the characterization of the resulting solid forms, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solvent Selection

Crystallization is the primary purification and particle engineering process in the pharmaceutical industry. The choice of solvent is arguably the most influential parameter in a crystallization process, directly impacting solubility, supersaturation, nucleation, and crystal growth kinetics.[1][2] For a molecule like 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, the presence of a nitro group, a pyridine ring, and a lactam moiety presents a unique challenge due to multiple sites for potential solvent interaction.

An ideal solvent for crystallization should exhibit a significant difference in the solubility of the compound at high and low temperatures, be chemically inert, and be easily removable from the final product.[3] A poorly chosen solvent can lead to undesired outcomes such as the formation of an unstable polymorph, an amorphous solid, or the "oiling out" of the compound. This guide provides a logical workflow to mitigate these risks and rationally select an optimal solvent system.

Physicochemical Analysis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

A preliminary analysis of the target molecule's structure is essential for an informed initial solvent selection.

  • Polarity and Functional Groups: The molecule contains several polar functional groups:

    • Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar.

    • Pyridine Ring: A moderately polar aromatic heterocycle capable of acting as a hydrogen bond acceptor.

    • Lactam (piperidin-2-one): A cyclic amide with a strong dipole moment, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Predicted Solubility: Based on the "like dissolves like" principle, the compound is predicted to be soluble in polar solvents.[3] Polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) are strong candidates for initial screening. Non-polar solvents like heptane or toluene are likely to be poor solvents and may serve as effective anti-solvents.

The choice of solvent will influence which functional groups are exposed on the crystal faces, thereby affecting crystal habit and potentially the polymorphic form obtained.[4]

The Crystallization Workflow: A Systematic Approach

Our recommended workflow is designed to efficiently screen a range of solvents and crystallization conditions to identify the optimal parameters for producing high-quality crystals.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Characterization cluster_3 Phase 4: Optimization A Start: Amorphous or Crude API B Tier 1: Single Solvent Solubility Screen (Room Temp & Elevated Temp) A->B Initial Input C Analyze Tier 1 Results B->C D Tier 2: Mixed-Solvent System Screen (Solvent/Anti-Solvent) C->D No ideal single solvent E Select Promising Solvent(s) C->E Good single solvent found D->E F Perform Crystallization (Slow Cooling, Evaporation, Anti-Solvent) E->F G Isolate & Dry Crystals F->G H Analytical Characterization (XRPD, DSC, TGA, Microscopy) G->H I Identify Crystal Form (Polymorph, Solvate, etc.) H->I J Evaluate Results I->J K Refine Conditions or Rescreen J->K Suboptimal result L END: Stable, Pure Crystalline Form J->L Optimal form achieved K->B Re-evaluate Solvents K->F Optimize Method

Caption: Overall workflow for solvent selection and crystallization.

Experimental Protocols

Tier 1: Primary Solvent Screening

This initial screen aims to quickly identify potentially suitable single solvents.

Protocol:

  • Place approximately 10-20 mg of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one into a small vial.

  • Add a candidate solvent dropwise (e.g., 0.1 mL increments) at room temperature (20-25°C).

  • After each addition, vortex or shake vigorously for 30 seconds.

  • Record the solubility. If the solid dissolves in < 0.5 mL, it is likely too soluble. If it remains insoluble after adding 2 mL, proceed to the next step.

  • If the solid is insoluble or sparingly soluble at room temperature, heat the vial to near the solvent's boiling point.[5]

  • Observe and record solubility at the elevated temperature.

  • If the solid dissolves when hot, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe and record the quantity and quality of any precipitate formed. An ideal solvent will show high solubility when hot and result in a significant amount of crystalline precipitate upon cooling.[3][5]

Table 1: Candidate Solvents for Primary Screening

Solvent Class Boiling Point (°C) Polarity Rationale
Water Polar Protic 100 High Potential for H-bonding with lactam.[6]
Ethanol Polar Protic 78 High Good general solvent for polar organics.[3]
Isopropanol Polar Protic 82 Medium Less polar than ethanol, may offer better solubility curve.
Acetonitrile Polar Aprotic 82 High Strong dipole, potential for different polymorphs.[7]
Acetone Polar Aprotic 56 High Good solvent power, low boiling point for easy removal.[6]
Ethyl Acetate Polar Aprotic 77 Medium Common recrystallization solvent for moderately polar compounds.
Toluene Non-polar 111 Low Unlikely to be a good solvent, potential anti-solvent.[6]

| Heptane | Non-polar | 98 | Low | Excellent candidate for an anti-solvent. |

Tier 2: Mixed-Solvent Screening

A mixed-solvent system is employed when no single solvent provides the ideal temperature-dependent solubility profile.[3]

Protocol:

  • Select a "good" solvent in which the compound is highly soluble (identified in Tier 1).

  • Select a miscible "anti-solvent" in which the compound is poorly soluble.

  • Dissolve the compound in a minimum amount of the hot "good" solvent to create a saturated or near-saturated solution.

  • While the solution is still warm, add the "anti-solvent" dropwise until persistent cloudiness (turbidity) is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. High-quality crystals often form at the solvent-antisolvent interface or as the solution cools.

Analytical Characterization of Crystalline Forms

Once a solid is obtained, it is crucial to characterize it to determine its physical properties. A combination of techniques is necessary for a complete picture.[8][9]

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a material.[10][11] Each crystalline polymorph produces a unique diffraction pattern, which serves as its "fingerprint." Amorphous materials produce a broad halo instead of sharp peaks.[12]

  • Application: Confirms crystallinity and identifies the specific polymorphic form. Allows for comparison between batches and monitoring of form changes under stress.[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[14] It provides information on melting points, phase transitions, and purity.

  • Application: Different polymorphs will generally have different melting points and enthalpies of fusion.[10][15] DSC can detect transitions from a metastable form to a more stable form upon heating.[16][17]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is highly effective for detecting the presence of bound solvents or water.

  • Application: A mass loss observed at temperatures below the compound's decomposition point indicates the presence of a solvate or hydrate.[19][20] The stoichiometry of the solvate can often be calculated from the percentage of mass loss.[20]

Analytical_Techniques main Crystalline Sample xprd XRPD Confirms Crystallinity Identifies Polymorph (Fingerprint) Quantifies Amorphous Content main->xprd Is it Crystalline? dsc DSC Determines Melting Point & Purity Detects Polymorphic Transitions Measures Enthalpy of Fusion main->dsc What are its Thermal Properties? tga TGA Detects Bound Solvent/Water Quantifies Solvate Stoichiometry Assesses Thermal Stability main->tga Does it Contain Solvent?

Caption: Key analytical techniques for crystal characterization.

Table 2: Interpretation of Analytical Data

Technique Observation Interpretation
XRPD Sharp, distinct peaks at specific 2θ angles. Crystalline material. The pattern is the fingerprint of a specific polymorph.[12][21]
A broad, featureless "halo". Amorphous material.[12]
DSC A single, sharp endotherm. Melting of a pure, single crystalline form.[14]
An exotherm followed by an endotherm. Crystallization of a metastable form into a more stable form, which then melts.[16]
Multiple endotherms. Presence of multiple polymorphs or impurities.[10]
TGA Significant weight loss before decomposition. Presence of a solvate (bound solvent) or hydrate (bound water).[18][22]

| | No significant weight loss before decomposition. | Anhydrous/ansolvous material. |

Troubleshooting Common Crystallization Issues

Troubleshooting_Tree start Problem Occurs During Cooling oil Compound 'Oils Out' start->oil no_xtal No Crystals Form start->no_xtal poor_xtal Poor Crystal Quality (Needles, small particles) start->poor_xtal sol_oil Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool much more slowly. 4. Use a solvent with a lower boiling point. oil->sol_oil sol_no_xtal Solution: 1. Scratch inner surface of vial. 2. Add a seed crystal. 3. Concentrate solution by slow evaporation. 4. Cool to a lower temperature. no_xtal->sol_no_xtal sol_poor_xtal Solution: 1. Slow down the cooling rate. 2. Reduce supersaturation (use more solvent). 3. Try a different solvent system (e.g., vapor diffusion). poor_xtal->sol_poor_xtal

Caption: Decision tree for troubleshooting common crystallization problems.

One common issue is "oiling out," where the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a state of high supersaturation.[3] Using a solvent with a lower boiling point or cooling the solution at a much slower rate can often resolve this issue.

Conclusion

The protocol described in this application note provides a robust and logical framework for the systematic selection of a solvent for the crystallization of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. By integrating a tiered screening approach with comprehensive analytical characterization, researchers can efficiently identify optimal conditions to produce a desired crystalline form. This methodology not only enhances the purity and handling characteristics of the API but also forms the foundation for controlling polymorphism, a critical aspect of modern drug development.

References

  • Vertex AI Search. XRPD Analysis: Powder X-Ray Diffraction Service - The Solubility Company.
  • Vertex AI Search. How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together.
  • Vertex AI Search. Influences of solvents on properties, structures, and crystallization of pharmaceutical solids.
  • Vertex AI Search. Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies - ACS Publications.
  • Vertex AI Search. "solvent selection for effective recrystallization of nitroaromatic compounds" - Benchchem.
  • Vertex AI Search. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
  • Bernstein, J. 4 Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Available from: [Link]

  • Vertex AI Search. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M.
  • Vertex AI Search. Determination of Crystal Polymorphism by Thermal Analysis.
  • Dutrow, B. L., & Clark, C. M. X-ray Powder Diffraction (XRD). SERC (Carleton).
  • Vertex AI Search. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate - TA Instruments.
  • Vertex AI Search. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
  • Vertex AI Search. High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC | PerkinElmer.
  • Vertex AI Search. Thermogravimetric Analysis - Improved Pharma.
  • Nichols, L. 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available from: [Link]

  • Vertex AI Search. What are the different techniques to characterize chemical crystals? - ResearchGate. Available from: [Link]

  • Vertex AI Search. X-ray Powder Diffraction (XRPD) - Improved Pharma. Available from: [Link]

  • Vertex AI Search. Frequently Asked Questions – X-ray Powder Diffraction - Triclinic Labs. Available from: [Link]

  • Vertex AI Search. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS - Mettler Toledo. Available from: [Link]

  • Vertex AI Search. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC. Available from: [Link]

  • Vertex AI Search. Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Available from: [Link]

  • Nichols, L. 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Application of Michael Addition Reactions with 5-Nitro-6-(pyridin-3-yl)piperidin-2-one for the Synthesis of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Value of the 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Scaffold

The 5-nitro-6-(pyridin-3-yl)piperidin-2-one scaffold is a cornerstone for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group at the C5 position significantly activates the C4 position for nucleophilic attack, making it an ideal Michael acceptor. This inherent reactivity, coupled with the synthetically versatile piperidin-2-one lactam ring and the pharmaceutically relevant pyridin-3-yl moiety, provides a powerful platform for generating diverse molecular architectures.

This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of Michael addition reactions involving this key precursor. We will delve into detailed, field-tested protocols, explore the mechanistic nuances that govern reaction outcomes, and offer expert insights into troubleshooting and optimization.

Part 1: Mechanistic Considerations and Strategic Approach

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the context of 5-nitro-6-(pyridin-3-yl)piperidin-2-one, the reaction proceeds via the attack of a soft nucleophile (the Michael donor) to the electrophilic C4 position of the piperidin-2-one ring (the Michael acceptor).

The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction temperature are critical parameters that must be carefully optimized to achieve high yields and diastereoselectivity.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Michael_Donor Michael Donor (Nu-H) Enolate Nucleophile (Nu-) Michael_Donor->Enolate Deprotonation Base Base Piperidinone 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Intermediate Enolate Intermediate Enolate->Intermediate Conjugate Addition Piperidinone->Intermediate Product Michael Adduct Intermediate->Product Protonation

Figure 1: Generalized workflow for the Michael addition reaction.

Choosing the Right Michael Donor

A wide variety of nucleophiles can be employed as Michael donors in this reaction. The choice of donor is dictated by the desired final product and its intended application. Common classes of Michael donors include:

  • Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoacetates are particularly effective for forming new carbon-carbon bonds.

  • Nitrogen Nucleophiles: Primary and secondary amines, as well as azides, can be used to introduce nitrogen-containing functionalities.

  • Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for this transformation.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Michael addition is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction outcome.

Parameter Effect on Reaction Typical Conditions Notes
Base Catalyzes the reaction by deprotonating the Michael donor. The strength of the base should be matched to the pKa of the donor.Organic bases (e.g., DBU, DIPEA), Inorganic bases (e.g., K₂CO₃, NaH)Stronger bases can lead to side reactions, such as polymerization or epimerization.
Solvent Affects the solubility of reactants and the stability of intermediates.Aprotic polar solvents (e.g., DMF, DMSO, CH₃CN), Ethereal solvents (e.g., THF, Dioxane)Protic solvents can protonate the enolate intermediate, quenching the reaction.
Temperature Influences the reaction rate and selectivity.-78 °C to room temperatureLower temperatures often favor higher diastereoselectivity.
Reaction Time The duration required for the reaction to reach completion.1 to 24 hoursMonitored by TLC or LC-MS to determine the optimal time.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing Michael addition reactions with 5-nitro-6-(pyridin-3-yl)piperidin-2-one. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Carbon-Michael Addition

This protocol describes the addition of diethyl malonate to 5-nitro-6-(pyridin-3-yl)piperidin-2-one.

C_Michael_Workflow Start Start Dissolve Dissolve 5-nitro-6-(pyridin-3-yl)piperidin-2-one and diethyl malonate in anhydrous THF Start->Dissolve Cool Cool the reaction mixture to 0 °C Dissolve->Cool Add_Base Add DBU dropwise Cool->Add_Base Stir Stir at room temperature for 12 hours Add_Base->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Quench with saturated aqueous NH₄Cl Monitor->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry the organic layer over Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for a typical Carbon-Michael addition.

Materials:

  • 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitro-6-(pyridin-3-yl)piperidin-2-one in anhydrous THF, add diethyl malonate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DBU dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

General Protocol for Aza-Michael Addition

This protocol outlines the addition of morpholine to 5-nitro-6-(pyridin-3-yl)piperidin-2-one.

Materials:

  • 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a suspension of 5-nitro-6-(pyridin-3-yl)piperidin-2-one and K₂CO₃ in acetonitrile, add morpholine.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the aza-Michael adduct.

Part 3: Troubleshooting and Expert Recommendations

Problem Potential Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a stronger base or a different solvent.
Decomposition of starting material or productUse milder reaction conditions (lower temperature, weaker base). Ensure all reagents and solvents are anhydrous.
Poor Diastereoselectivity Reaction run at too high a temperaturePerform the reaction at lower temperatures (e.g., -78 °C).
Inappropriate choice of base or solventScreen a variety of bases and solvents to optimize selectivity.
Multiple Products Side reactions (e.g., polymerization, elimination)Use a less concentrated solution. Add the base slowly to the reaction mixture.

Part 4: Conclusion and Future Outlook

The Michael addition reaction of 5-nitro-6-(pyridin-3-yl)piperidin-2-one is a robust and versatile method for the synthesis of a wide array of complex piperidine derivatives. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. Future work in this area will likely focus on the development of enantioselective Michael additions to afford chiral piperidine scaffolds with enhanced therapeutic potential.

References

  • Title: The Michael Reaction: A Classic in Organic Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Recent Advances in the Asymmetric Michael Addition Reaction Source: Chemical Reviews URL: [Link]

  • Title: Piperidine and Pyrrolidine Alkaloids: A Journey from Natural Products to Medicinal Chemistry Source: Journal of Natural Products URL: [Link]

Application Note: High-Fidelity Functionalization of the 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5-Nitro-6-(pyridin-3-yl)piperidin-2-one represents a "privileged structure" in medicinal chemistry, merging the pharmacokinetic benefits of the piperidinone lactam with the binding affinity of the pyridine ring. The C5-nitro group serves as a critical linchpin for downstream diversification; however, its functionalization is complicated by the electronic sensitivity of the pyridine ring and the potential for epimerization at the C5/C6 centers.

This Application Note provides a validated technical guide for the downstream functionalization of this nitro-lactam. We focus on chemoselective reduction to the primary amine (the gateway to urea/amide libraries) and the Nef reaction for accessing ketone intermediates.

Structural Analysis & Reactivity Profile

Before initiating functionalization, one must understand the electronic and steric environment of the substrate:

FeatureChemical ImpactExperimental Implication
C5-Nitro Group Strong electron-withdrawing group (EWG). Makes C5-H acidic (

).
Susceptible to base-mediated epimerization.
C6-Pyridine Lewis basic nitrogen;

-deficient ring.
Can poison heterogeneous catalysts (Pd/Pt). Soluble in acidic media.
C2-Lactam Amide resonance; semi-rigid ring.Generally stable to reduction, but susceptible to ring opening under strong basic hydrolysis.
Stereochemistry Vicinal stereocenters at C5 and C6.Protocols must avoid thermodynamic equilibration if a specific diastereomer is required.

Workflow Visualization

The following diagram outlines the divergent pathways available from the parent nitro-lactam.

FunctionalizationWorkflow Start 5-Nitro-6-(pyridin-3-yl) piperidin-2-one Red Pathway A: Reduction Start->Red Nef Pathway B: Nef Reaction Start->Nef Denit Pathway C: Denitration Start->Denit radical path Amine 5-Amino-6-(pyridin-3-yl) piperidin-2-one Red->Amine Zn/NH4Cl or H2/Ra-Ni Urea Urea/Amide Library (JAK/Factor Xa analogs) Amine->Urea R-NCO or R-COCl Ketone 5-Oxo-6-(pyridin-3-yl) piperidin-2-one Nef->Ketone NaOMe then H2SO4/H2O H_sub 6-(pyridin-3-yl) piperidin-2-one Denit->H_sub Bu3SnH AIBN

Figure 1: Divergent functionalization pathways. Pathway A (Reduction) is the primary focus for medicinal chemistry applications.

Protocol A: Chemoselective Reduction to the Primary Amine

The conversion of the nitro group to a primary amine is the most high-value transformation. Challenge: Standard Pd/C hydrogenation often fails due to pyridine poisoning of the catalyst or concurrent reduction of the pyridine ring to a piperidine (over-reduction).

Method Selection Matrix
MethodReagentsProsConsRecommendation
Catalytic Hydrogenation

, Pd/C, MeOH
Clean workup.High Risk: Catalyst poisoning by pyridine; potential pyridine reduction.Not Recommended for this scaffold.
Dissolving Metal Fe or Zn,

or AcOH
Robust; Chemoselective.Heterogeneous sludge; requires filtration.Recommended (Batch)
Transfer Hydrogenation Formate, Pd(OAc)2Homogeneous.Thermal conditions may cause epimerization.Alternative.
Flow Hydrogenation H-Cube (Ra-Ni)Scalable; High pressure.Requires specialized equipment.Recommended (Scale-up)
Detailed Protocol: Zinc-Mediated Reduction (Batch)

This method utilizes Zinc dust in the presence of ammonium chloride. It is mild (pH ~6-7), preventing lactam hydrolysis and maintaining stereochemistry.

Reagents:

  • Substrate: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (1.0 equiv)

  • Zinc Dust (Activated): 5.0 - 10.0 equiv

  • Ammonium Chloride (

    
    ): Saturated aqueous solution
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Activation of Zinc: Wash Zinc dust with 2% HCl for 1 minute, filter, wash with water, then acetone, and dry under vacuum. Rationale: Removes surface oxides for faster initiation.

  • Solubilization: Dissolve the nitro-lactam (1 mmol) in MeOH (10 mL). If solubility is poor due to the lactam, add THF (1-2 mL).

  • Buffer Addition: Add saturated aqueous

    
     (5 mL) to the solution. The mixture will become slightly cloudy.
    
  • Reduction: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Activated Zinc dust portion-wise over 10 minutes.

    • Critical Control Point: Vigorous evolution of hydrogen gas may occur. Ensure good venting.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

    • Endpoint: Disappearance of the yellow nitro spot; appearance of a polar, ninhydrin-positive amine spot near the baseline.

  • Workup (Chelation Control):

    • Filter the mixture through a pad of Celite to remove Zinc residues. Wash the pad with MeOH.

    • Crucial Step: The pyridine moiety can chelate Zinc ions. To break this, add concentrated aqueous Ammonia (

      
      , 2 mL) to the filtrate before concentration. This keeps Zinc in the aqueous phase as 
      
      
      
      .
    • Concentrate the organic filtrate.[1][2] Partition between EtOAc and slightly basic water (pH 9).

    • Extract aqueous layer with EtOAc (3x).[1] Dry organics over

      
       and concentrate.
      
  • Purification: The crude amine is often pure enough for the next step. If unstable, store as the HCl salt.

Protocol B: The Nef Reaction (Nitro to Ketone)[3]

Converting the nitro group to a ketone (5-oxo derivative) provides access to diverse heterocycles (e.g., fusing a pyrazole ring).

Mechanism: The base deprotonates the


-carbon to form a nitronate, which is then hydrolyzed under strong acidic conditions.

Reagents:

  • Base: Sodium Methoxide (NaOMe) (1.2 equiv)

  • Acid: 20%

    
     or aqueous TiCl3 (modified Nef)
    

Procedure:

  • Nitronate Formation: Dissolve substrate in dry MeOH. Add NaOMe at -78°C. Stir for 30 mins. The solution usually turns deep yellow (nitronate anion).

  • Hydrolysis:

    • Classic: Pour the cold nitronate solution into an ice-cold solution of 20%

      
      .
      
    • Modified (Milder): Add the nitronate solution to a buffered solution of

      
       at pH 5. This avoids lactam hydrolysis.
      
  • Extraction: Extract the ketone immediately with DCM.

    • Note: The 5-oxo-piperidin-2-one is in equilibrium with its enol form.

Analytical Data & Troubleshooting

Expected NMR Signatures ( NMR, 400 MHz, DMSO- )
PositionNitro Precursor (

ppm)
Amine Product (

ppm)
Diagnostic Change
C5-H 5.2 - 5.5 (m)3.1 - 3.4 (m)Significant upfield shift due to loss of electron-withdrawing

.
C6-H 4.8 - 5.1 (d)4.2 - 4.5 (d)Shift varies; coupling constant (

) indicates cis/trans relationship.
Pyridine 8.4 - 8.6 (m)8.4 - 8.6 (m)Should remain aromatic. Loss of signal indicates over-reduction.
Troubleshooting Guide
IssueRoot CauseSolution
Incomplete Reduction Zinc surface passivation.Use freshly activated Zn; add a drop of acetic acid to the mixture.
Pyridine Reduction Catalyst too active (if using Pd).Switch to Zn/NH4Cl or Fe/AcOH (non-catalytic metals).
Epimerization Basic conditions during workup.Keep workup pH < 10.[3] Perform reduction at 0°C.
Low Yield Product stuck in Zinc salts.Use

wash during filtration to solubilize Zinc.

References

  • Nitro Group Reduction (General): Larock, R. C.
  • Lactam Functionalization: Siengalewicz, P.; Gaich, T.; Mulzer, J. "Synthesis of the Morphine Alkaloids." Angew. Chem. Int. Ed.2008, 47, 8170.
  • Nef Reaction Variants: Ballini, R.; Petrini, M. "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron2004 , 60, 1017. Link

  • Zn-Mediated Reduction Protocol: Moody, C. J.; Pitts, M. R. "Chemoselective reduction of nitro compounds." Synlett1998, 1028.
  • Piperidinone Scaffolds in Drug Discovery: "Piperidine-containing drugs and recently studied analogs."[4] PubMed, 2025 .[3] Link

Disclaimer: This protocol involves hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Methodology: One-Pot Nitro-Mannich / Lactamization Cascade Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Core Directive & Technical Overview

The synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a classic example of a multicomponent cascade reaction. It constructs a densely functionalized lactam ring with two continuous stereocenters (C5 and C6) in a single operation.

The "Golden Standard" route utilizes the Nitro-Mannich/Lactamization Cascade .[1][2] This involves the condensation of 3-pyridinecarboxaldehyde , ethyl 4-nitrobutyrate , and ammonium acetate .

Mechanism Summary:

  • Imine Formation: Ammonium acetate condenses with 3-pyridinecarboxaldehyde to form the reactive imine.

  • Nitro-Mannich (Aza-Henry): The enolate of ethyl 4-nitrobutyrate attacks the imine, forming a

    
    -nitro amine intermediate.
    
  • Lactamization: The resulting primary amine attacks the intramolecular ester, closing the piperidinone ring.

Troubleshooting Guide (FAQ)

Direct solutions to common experimental failures.

Q1: My reaction conversion is stalled at <40%. How do I drive it to completion? Diagnosis: The initial imine formation is reversible and water-sensitive. Additionally, the nitro-Mannich step is an equilibrium process. Solution:

  • Stoichiometry: Increase Ammonium Acetate to 4.0–5.0 equivalents . The excess ammonia drives the equilibrium toward the imine.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the intermolecular steps.

  • Water Removal: Add activated 4Å Molecular Sieves to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (e.g., Toluene/Acetic Acid mix), though Ethanol reflux is usually sufficient with excess NH

    
    OAc.
    

Q2: I am observing a mixture of diastereomers (cis/trans). How do I control the stereoselectivity? Diagnosis: The C5 and C6 stereocenters are formed during the Nitro-Mannich step. The trans-isomer is generally the thermodynamic product, while the cis-isomer is often the kinetic product. Solution:

  • Thermodynamic Control: Extend the reflux time (24–48 hours). The nitro group allows for epimerization at C5 via a reversible protonation/deprotonation mechanism under the slightly basic conditions (ammonium acetate), favoring the more stable trans-isomer (diequatorial-like conformation).

  • Crystallization: Often, one diastereomer crystallizes preferentially from the cooling reaction mixture. Allow the mixture to cool slowly to 4°C overnight before filtering.

Q3: The product is difficult to extract during workup. Where is it? Diagnosis: The product contains a basic pyridine ring, a polar lactam, and a nitro group. It is highly polar and amphoteric. Solution:

  • pH Control: Do NOT use strong acid during workup. Protonating the pyridine (pKa ~3.4) will trap the product in the aqueous phase. Maintain pH ~8–9 using saturated NaHCO

    
    .
    
  • Solvent Choice: Use Chloroform/Isopropanol (3:1) or Ethyl Acetate/Methanol (9:1) for extraction if the product does not precipitate. Standard Ether/Hexane extractions will fail.

Q4: My 3-pyridinecarboxaldehyde starting material is dark/brown. Should I use it? Diagnosis: Nicotinaldehyde oxidizes to nicotinic acid and polymerizes upon air exposure. Solution:

  • Purification: Distill the aldehyde under reduced pressure or pass it through a short plug of basic alumina before use. Impure aldehyde drastically lowers the yield of the initial imine formation.

Detailed Experimental Protocol

Target Molecule: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Scale: 10 mmol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][5][6][7][8][9][10][11]Amount
3-Pyridinecarboxaldehyde 107.111.01.07 g (approx 0.94 mL)
Ethyl 4-nitrobutyrate 161.161.01.61 g
Ammonium Acetate 77.084.03.08 g
Ethanol (Anhydrous) Solvent-20 mL (0.5 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Addition: Add 3-pyridinecarboxaldehyde (1.07 g) and Ethyl 4-nitrobutyrate (1.61 g) to the flask. Dissolve in Ethanol (20 mL).

  • Amine Source: Add Ammonium Acetate (3.08 g) in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (80 °C) . Stir vigorously.

    • Checkpoint: Monitor by TLC (DCM:MeOH 95:5). The aldehyde spot should disappear within 2-4 hours. The product will appear as a lower Rf spot (stains yellow/brown with Ninhydrin or UV active).

  • Duration: Continue reflux for 12–24 hours to ensure cyclization and thermodynamic equilibration.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate: Remove most of the ethanol under reduced pressure.

    • Partition: Dissolve the residue in EtOAc (50 mL) and wash with Saturated NaHCO

      
       (2 x 20 mL) to remove acetic acid and excess ammonium salts.
      
    • Note: If an emulsion forms due to the pyridine, add a small amount of brine.

  • Purification:

    • Crystallization (Preferred): The crude residue often solidifies. Recrystallize from minimal boiling Ethanol or EtOH/EtOAc.

    • Chromatography: If oil remains, purify via silica gel column chromatography eluting with 0-5% Methanol in Dichloromethane.

Visualizations
A. Reaction Mechanism & Pathway

This diagram illustrates the "One-Pot" cascade mechanism, highlighting the critical intermediate transitions.

ReactionPathway Start Reagents: 3-Pyridinecarboxaldehyde + NH4OAc Imine Intermediate 1: Aldimine (Imine) Start->Imine - H2O Mannich Intermediate 2: Beta-Nitro Amine (Linear) Imine->Mannich + NitroEster (Nitro-Mannich) NitroEster Reagent: Ethyl 4-nitrobutyrate NitroEster->Mannich Cyclization Step 3: Intramolecular Lactamization Mannich->Cyclization Nu: Attack on Ester Product Product: 5-Nitro-6-(pyridin-3-yl) piperidin-2-one Cyclization->Product - EtOH

Caption: The stepwise cascade from imine formation to the final lactam ring closure.

B. Troubleshooting Workflow

A logical decision tree for addressing low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC: Is Aldehyde remaining? Start->CheckTLC YesAldehyde Yes: Incomplete Conversion CheckTLC->YesAldehyde Yes NoAldehyde No: Complex Mixture CheckTLC->NoAldehyde No Action1 Action: Add more NH4OAc (2 eq) Check Solvent Dryness YesAldehyde->Action1 Action2 Action: Check pH of Workup (Must be > pH 8) NoAldehyde->Action2 Product lost in aq? Action3 Action: Lower Temp to 60C Reduce reaction time NoAldehyde->Action3 Decomposition?

Caption: Decision tree for diagnosing reaction failures based on TLC analysis.

References
  • Synthesis of Polysubstituted 2-Piperidinones via a Michael Addition/Nitro-Mannich/Lactamization Cascade. Source: ResearchGate / Journal of Organic Chemistry

  • Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Source: Sigma-Aldrich / Organic Letters

  • The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients. Source: National Institutes of Health (PMC)

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI Molecules

Sources

Minimizing side reactions during the formation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-5N6P Subject: Minimizing Side Reactions & Process Optimization

System Overview & Reaction Logic

Welcome to the technical support interface for the synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one . This guide addresses the specific challenges of constructing a nitro-functionalized lactam ring adjacent to a pyridine scaffold.

The standard industrial route for this scaffold relies on a one-pot multicomponent condensation involving:

  • Pyridine-3-carbaldehyde (The electrophile)

  • Ethyl 4-nitrobutyrate (The nucleophile/nitro-source)

  • Ammonium Acetate (The nitrogen source/catalyst)

The Reaction Mechanism (Visualized)

The following diagram illustrates the primary pathway and the critical divergence points where side reactions occur.

ReactionPathway Start Reagents: Pyridine-3-CHO + Ethyl 4-nitrobutyrate + NH4OAc Imine Intermediate A: Pyridine-Imine Start->Imine Condensation (-H2O) Side1 Side Rxn 1: Aldol Polymerization Start->Side1 T > 100°C No NH4OAc NitroEnamine Intermediate B: Nitro-Enamine Species Imine->NitroEnamine Mannich-type Addition Side3 Side Rxn 3: Bis-Addition Imine->Side3 Excess Nitrobutyrate Cyclization Lactamization (Ring Closure) NitroEnamine->Cyclization Intramolecular Acylation Side2 Side Rxn 2: Nef Reaction (Nitro -> Ketone) NitroEnamine->Side2 Strong Acid/Base Workup Product Target: 5-Nitro-6-(pyridin-3-yl) piperidin-2-one Cyclization->Product Final Equilibration

Caption: Fig 1. Reaction cascade for 5-nitro-piperidin-2-one formation showing critical divergence points for side reactions.

Troubleshooting Modules

Module A: Reaction Stalls or Low Conversion

Symptom: TLC shows unreacted aldehyde after 4+ hours. Root Cause: The pyridine ring acts as a proton sponge, buffering the reaction mixture. Ammonium acetate requires a slightly acidic medium to effectively generate the iminium ion intermediate.

  • Diagnostic Check: Measure the pH of the reaction mixture (wet pH paper). It should be weakly acidic (pH 5-6). If pH > 7, the pyridine is inhibiting the catalyst.

  • Corrective Action: Add Glacial Acetic Acid (0.5 - 1.0 eq) to the mixture. This neutralizes the pyridine nitrogen and restores the catalytic activity of the ammonium species.

Module B: "Tarring" or Black Reaction Mixture

Symptom: The solution turns dark brown/black; yield is <20%. Root Cause: Polymerization of the nitro-alkene intermediate . Before the amine attacks to close the ring, the intermediate behaves like a Michael acceptor and can polymerize if the amine concentration is too low or temperature is too high.

  • Protocol Adjustment:

    • Temperature Control: Do not exceed 80°C . A gentle reflux in Ethanol is safer than refluxing in Acetic Acid.

    • Order of Addition: Pre-mix the Aldehyde and Ammonium Acetate for 15 minutes before adding the Ethyl 4-nitrobutyrate. This ensures the imine is ready to trap the nitro-compound immediately, preventing nitro-alkene polymerization.

Module C: Loss of the Nitro Group (Nef Reaction)

Symptom: Product mass is M-45 or NMR shows a ketone signal instead of the nitro-methine proton. Root Cause: The Nef Reaction . The nitro group at position 5 is acidic. If you use strong bases (NaOH, KOH) during workup, or strong mineral acids, the nitro group converts to a ketone.

  • Critical Fix:

    • Quench: Pour the reaction mixture into ice water or saturated NH4Cl .

    • Extraction: Use Ethyl Acetate .[1]

    • Avoid: Do not wash with 1M NaOH or 1M HCl. Use only brine or water.

Optimized Experimental Protocol

This protocol is designed to minimize the "Pyridine Effect" and prevent thermal decomposition.

Reagents:

  • Pyridine-3-carbaldehyde (10 mmol, 1.07 g)

  • Ethyl 4-nitrobutyrate (10 mmol, 1.61 g)

  • Ammonium Acetate (50 mmol, 3.85 g) [5 equiv. excess is crucial]

  • Solvent: Ethanol (20 mL) + Glacial Acetic Acid (1 mL)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Pyridine-3-carbaldehyde and Ammonium Acetate in Ethanol. Stir at room temperature for 20 minutes. Why? To form the active iminium species.

  • Addition: Add Ethyl 4-nitrobutyrate and Glacial Acetic Acid.

  • Reaction: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (The "Crash" Method):

    • Concentrate the ethanol to ~25% of its original volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

    • The product should precipitate as a solid. Filter and wash with cold water/ether.

    • If oil forms: Extract with DCM, wash with brine, dry over Na2SO4, and recrystallize from EtOH/Ether.

Data & Specifications

ParameterSpecificationNotes
Target Mol. Weight 221.21 g/mol Formula: C10H11N3O3
Typical Yield 60 - 75%Highly dependent on anhydrous conditions.
Appearance Pale Yellow SolidDarker color indicates oxidation/polymerization.
1H NMR (DMSO-d6) δ ~5.4 ppm (m, 1H)Diagnostic signal for H-5 (CH-NO2).
Stereochemistry Trans-majorThe Nitro (C5) and Pyridine (C6) groups prefer trans orientation.

Troubleshooting Decision Tree

Use this logic flow to resolve active experimental failures.

Troubleshooting Problem Identify Issue Yield Low Yield (<30%) Problem->Yield Purity Impure / Tarry Problem->Purity NoRxn No Reaction Problem->NoRxn CheckpH Check pH Is it > 7? Yield->CheckpH CheckTemp Check Temp Is it > 80°C? Purity->CheckTemp CheckReagent Check Ethyl 4-nitrobutyrate Is it hydrolyzed? NoRxn->CheckReagent AddAcid Add AcOH (Buffer Pyridine) CheckpH->AddAcid Yes ReduceTemp Lower Temp Use EtOH Reflux CheckTemp->ReduceTemp Yes FreshStock Distill Reagent or Buy Fresh CheckReagent->FreshStock Yes

Caption: Fig 2. Decision matrix for diagnosing synthetic failures in nitro-lactam formation.

Frequently Asked Questions (FAQ)

Q: Can I use Nitromethane and an Acrylate instead of Ethyl 4-nitrobutyrate? A: Yes, but it changes the pathway. You would perform a Michael addition of Nitromethane to Ethyl 3-(pyridin-3-yl)acrylate followed by reductive cyclization. However, retaining the nitro group is difficult in that route (often leads to the amino-lactam). The Ethyl 4-nitrobutyrate route described above is superior for retaining the -NO2 functionality.

Q: Why is the product forming an oil instead of a solid? A: This is common with pyridine derivatives due to trace solvent retention or stereoisomer mixtures (cis/trans).

  • Fix: Triturate the oil with Diethyl Ether or Isopropyl Ether . Sonication often induces crystallization.

Q: Is the reaction air-sensitive? A: The intermediate enolate/nitro-anions can be sensitive to moisture (hydrolysis of ester) but are generally air-stable. However, running under Nitrogen/Argon is recommended to prevent oxidation of the pyridine ring to the N-oxide.

References

  • Synthesis of 5-Nitro-6-aryl-2-piperidones

    • Title: "Facile Synthesis of 5-Nitro-6-aryl-2-piperidones from Ethyl 4-Nitrobutyrate, Aromatic Aldehydes and Ammonium Acet
    • Source: Synthetic Communic
    • URL:[Link]

  • General Nitro-Lactam Chemistry

    • Title: "Nitroalkanes as Key Intermedi
    • Source: Chemical Reviews, 2010.
    • URL:[Link]

  • Pyridine Handling in Synthesis

    • Title: "Practical Heterocyclic Chemistry: Pyridines."
    • Source: Wiley Online Library (General Reference).
    • URL:[Link]

Sources

Purification techniques for removing impurities from 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5N6P-PUR Subject: Purification Protocol for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3][4]

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification workflow, compare your current analytical data (HPLC/NMR) with the profiles below to select the correct protocol.

Symptom Probable Cause Recommended Protocol
Split Peaks / Doublet Signals Diastereomeric mixture (cis vs. trans).[1][2][3][4] The reaction often yields a kinetic mix (e.g., 60:40) rather than the desired single isomer.Protocol A (Epimerization & Crystallization)
Sticky/Tailing Baseline Residual Pyridine-3-carbaldehyde or polymeric by-products.[1][2][3][4]Protocol B (Acid-Base Workup)
Yellow/Orange Coloration Residual Nitro-olefin intermediates or oxidation products.[1][2][3][4]Protocol C (Adsorbent Treatment)

Protocol A: Stereochemical Correction (The "Isomer Issue")

The Science: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one possesses two chiral centers at C5 and C6.[1][2][3][4] The trans-isomer is generally the thermodynamic product, while the cis-isomer is the kinetic product.[3][4] The proton at C5 (alpha to the nitro group) is acidic (


).[4] By heating in a basic medium, you can deprotonate C5, allowing the nitro group to re-orient to the more stable equatorial position (trans), effectively converting the "impurity" (cis) into the desired product.[4]

Step-by-Step Epimerization & Crystallization:

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (10 volumes relative to weight).

  • Base Addition: Add 0.1 – 0.2 equivalents of Potassium Carbonate (

    
    )  or DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2][4]
    
    • Expert Tip: Do not use strong hydroxide bases (NaOH/KOH) as they may hydrolyze the lactam ring (piperidin-2-one).[1][2][4]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via HPLC.[5][6] You should see the cis peak diminish and the trans peak grow until equilibrium (typically >95:5 trans:cis) is reached.

  • Cooling: Cool the solution slowly to room temperature, then to

    
    . The trans-isomer is significantly less soluble in cold ethanol than the cis-isomer and will crystallize out.[1][2][3]
    
  • Filtration: Filter the off-white solid and wash with cold ethanol.

Protocol B: Chemical Purification (Acid-Base Extraction)

The Science: This molecule is an amphoteric "chemical chameleon." The pyridine ring is basic (


), while the nitro/lactam core is neutral/weakly acidic.[4] We can exploit the basic pyridine nitrogen to pull the product into an aqueous acid phase, leaving non-basic impurities (like unreacted nitro-olefins) in the organic phase.[4]

Workflow:

  • Solubilization: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1M Aqueous HCl (

    
    ).
    
    • Mechanism:[6] The pyridine nitrogen protonates, becoming water-soluble.[3][4]

    • Separation: Discard the organic layer (contains non-basic impurities).[4]

  • Neutralization: Cool the aqueous layer to

    
    . Slowly add Saturated 
    
    
    
    or 2M NaOH until
    
    
    .
    • Warning: Avoid pH > 12 to prevent lactam hydrolysis or nitro-group degradation (Nef reaction risk).[1][2]

  • Recovery: The product will precipitate or oil out. Extract with DCM (3x).

  • Drying: Dry over

    
     and concentrate.
    

Protocol C: Advanced Chromatography (Troubleshooting Tailing)

The Issue: Researchers often report severe peak tailing on silica gel. This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.

The Fix: You must "mask" the silanol groups.

  • Mobile Phase: DCM : Methanol (95:5).

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.[4]
    
  • Column Pre-treatment: Flush the column with the mobile phase + modifier before loading the sample. This saturates the active sites on the silica.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this intermediate.

PurificationWorkflow Start Crude 5-Nitro-6-(pyridin-3-yl)piperidin-2-one CheckHPLC Analyze HPLC/NMR Start->CheckHPLC IsomerIssue Split Peaks (Cis/Trans mix)? CheckHPLC->IsomerIssue ChemicalImpurity Non-polar Impurities? IsomerIssue->ChemicalImpurity No (High dr) Epimerization Protocol A: Reflux in EtOH + cat. K2CO3 (Converts Cis -> Trans) IsomerIssue->Epimerization Yes (Low dr) AcidBase Protocol B: 1. Extract into 1M HCl 2. Wash Organics 3. Basify & Recover ChemicalImpurity->AcidBase Yes Recryst Final Recrystallization (EtOH or iPrOH) ChemicalImpurity->Recryst No Epimerization->ChemicalImpurity AcidBase->Recryst Final Pure Trans-Isomer Recryst->Final

Figure 1: Decision tree for selecting the appropriate purification module based on impurity profile.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q1: My product turns red when I add base. Is it decomposing?

  • A: Not necessarily. Nitro-compounds often form nitronate salts (acaci-nitro forms) in the presence of base, which are deeply colored (often red or orange).[2][4] Upon neutralization or acidification, the color should revert to pale yellow/off-white.[3][4] However, prolonged exposure to strong base can cause oxidative degradation.

Q2: Can I use Methanol instead of Ethanol for crystallization?

  • A: Yes, but Methanol is a stronger solvent. You may need to use a co-solvent like Diethyl Ether or MTBE (Methyl tert-butyl ether) to force precipitation.[1][2] Ethanol usually offers a better differential solubility between the cis and trans isomers.

Q3: Why is the melting point of my product lower than the literature value (


)? 
  • A: A depressed melting point is the classic sign of a diastereomeric mixture. Even 5-10% of the cis-isomer can drop the melting point by 10-20 degrees.[1][2][3][4] Run Protocol A (Epimerization) to sharpen the melting point.[4]

References

  • Niraparib Synthesis & Intermediates

    • Title: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1][2][7][8]

    • Source: WO 2008/084261 (Patent).[6][7][9]

    • URL:[4]

    • Relevance: Describes the synthesis of the piperidine core and the handling of the nitro-intermedi
  • Stereochemical Control in Nitro-Piperidines

    • Title: Asymmetric Synthesis of Chiral Piperidines.
    • Source:Chemical Reviews (General methodology for piperidine synthesis).
    • Context: Supports the thermodynamic preference of 5,6-trans-disubstituted piperidin-2-ones due to minimization of 1,3-diaxial interactions.[1][2][3][4]

  • Purification of Pyridine Derivatives

    • Title: Purification of Labor
    • Source: Butterworth-Heinemann.[1][2][3]

    • Context: Standard protocols for acid-base extraction of pyridine-containing alkaloids.[1][2][3][4]

Sources

Technical Support Center: Solubilization Strategies for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-5N6P-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support interface. You are likely encountering difficulty solubilizing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one because it falls into the "Brick Dust" category of small molecules: it possesses high crystal lattice energy (due to the nitro and lactam groups) and moderate lipophilicity .

Simple addition of water or standard buffers often fails because the energy required to break the crystal lattice is higher than the energy released by solvation. To overcome this, we must exploit the specific ionizable "handle" on the molecule: the pyridine nitrogen .[1]

Physicochemical Profile (Estimated)
PropertyValue (Est.)Implication for Solubility
pKa (Pyridine N) 3.5 – 4.2 CRITICAL: Lower than unsubstituted pyridine (5.[1]2) due to the electron-withdrawing nitro group on the adjacent ring. Standard pH 5 buffers will not protonate this molecule sufficiently.[1]
LogP ~1.2 – 1.8Moderately lipophilic; will not dissolve in water without ionization or complexation.[1]
H-Bond Donors 1 (Lactam NH)Contributes to strong intermolecular crystal packing.[1]
Stability Risk Lactam RingSusceptible to hydrolysis at pH < 2 or pH > 10, especially with heat.[1]

Interactive Troubleshooting Modules

Module A: pH Manipulation (The "Proton Switch")

The Issue: You tried PBS (pH 7.4) or Acetate Buffer (pH 5.0), and the compound remained a suspension. The Cause: At pH 5.0, this specific molecule is still largely uncharged because its pKa is likely suppressed below 4.5 by the nitro group's inductive effect.[1]

Protocol: Acidic Titration Strategy

Goal: Generate a soluble salt form in situ without triggering hydrolysis.[1]

  • Preparation: Suspend 10 mg of compound in 900 µL of water.

  • Acid Selection: Use Methanesulfonic Acid (MSA) or HCl (1M) .[1]

    • Expert Tip: MSA is often superior to HCl for "brick dust" molecules because the mesylate counter-ion can disrupt lattice packing better than chloride.[1]

  • Titration:

    • Add acid in 10 µL increments while stirring.

    • Monitor pH continuously.[1]

    • Target pH: 3.0 – 3.5.

  • Observation: If the solution clears, filter through a 0.22 µm PVDF filter.

⚠️ Warning: Do not drop below pH 2.5. The piperidin-2-one (lactam) ring is thermodynamically unstable in strong acid and may hydrolyze to the corresponding amino acid over time.[1]

Module B: Advanced Complexation (The "Trojan Horse")

The Issue: pH adjustment works, but the solution is too acidic for your biological assay (e.g., cell culture), or the compound precipitates when you neutralize it. The Solution: Encapsulate the hydrophobic core using Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD), commercially known as Captisol® .[1]

Mechanism of Action

The pyridine ring enters the hydrophobic cavity of the cyclodextrin. The sulfobutyl ether tails provide water solubility.[1] Crucially, this protects the hydrophobic nitro-lactam core from water, preventing precipitation even if the pH drifts slightly.[1]

Protocol: The "Double-Tap" Solubilization
  • Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Citrate Buffer (pH 4.0).[1]

  • Addition: Add the compound to this vehicle (target conc: 1–5 mg/mL).

  • Energy Input: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 30 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter (0.22 µm) to remove any uncomplexed solid.

Module C: Cosolvent Traps (In Vitro Use Only)

The Issue: You dissolved the compound in 100% DMSO, but it crashed out immediately upon adding it to cell media. The Cause: This is the "Solvent Shift" phenomenon. The solubility drops exponentially as the water fraction increases.

Protocol: The Ternary System

Avoid simple DMSO/Water mixtures.[1] Use a ternary system to bridge the polarity gap.

Recommended Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent/Interface bridge)

  • 50% Water/Saline (Bulk solvent)

Mixing Order (Critical):

  • Dissolve compound in DMSO.[1]

  • Add PEG 400 and vortex until clear.

  • Slowly add water/saline dropwise while vortexing.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing this specific nitro-pyridine scaffold.

SolubilityLogic Start Start: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (Solid Powder) CheckApp Intended Application? Start->CheckApp InVivo In Vivo / Animal Study CheckApp->InVivo InVitro In Vitro / Cellular Assay CheckApp->InVitro pHCheck Can you tolerate pH 3.5? InVivo->pHCheck DMSOCheck Is DMSO toxicity a concern? InVitro->DMSOCheck AcidSol Use 50mM Citrate/MSA Buffer (pH 3.5) pHCheck->AcidSol Yes Complexation REQUIRED: SBE-beta-Cyclodextrin (Captisol) + pH 4.0 Buffer pHCheck->Complexation No (Need pH > 4) PureDMSO Dissolve in 100% DMSO (Dilute <0.5% in media) DMSOCheck->PureDMSO No Precipitation Precipitation on dilution? DMSOCheck->Precipitation Yes PureDMSO->Precipitation Precipitation->PureDMSO No (Stable) Ternary Use Ternary System: 10% DMSO / 40% PEG400 / 50% Saline Precipitation->Ternary Yes (Crashes out)

Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: Why does my solution turn yellow/orange when I dissolve it in basic media? A: This indicates tautomerization or early-stage degradation .[1] The nitro group at position 5 is electron-withdrawing, making the proton at position 5 (alpha to the nitro and the lactam carbonyl) acidic. In basic conditions, you may be forming a nitronate anion, which is highly colored.[1]

  • Action: Avoid pH > 7.5. The colored species often precedes irreversible ring oxidation or hydrolysis.[1]

Q2: Can I use Tween 80 instead of Cyclodextrins? A: You can, but use caution. Surfactants like Tween 80 (Polysorbate 80) form micelles.[1] For a rigid "brick dust" molecule like this, the loading capacity of micelles is often lower than the inclusion complex capacity of Cyclodextrins.

  • Recommendation: If you must use Tween, keep the concentration below 5% to avoid hemolytic activity in vivo or membrane disruption in vitro.[1]

Q3: I see crystals forming after 24 hours in the fridge. Why? A: This is temperature-dependent solubility .[1] The solubility of the salt form decreases as temperature drops (common ion effect).

  • Fix: Store the solution at room temperature (20–25°C) if stability data permits, or re-sonicate and warm to 37°C before dosing. Do not inject cold suspensions.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews. Link

  • Stella, V. J., & He, Q. (2008).[1] Cyclodextrins.[1][3][4] Toxicologic Pathology. (Specific reference to SBE-β-CD/Captisol safety and mechanism). Link

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context on pyridine/nitro group physicochemical effects). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. In the absence of directly published experimental data for this specific molecule, this document serves as an expert-level guide, synthesizing data from structurally related analogs to forecast its spectral characteristics. We will compare these predictions against the known spectra of foundational scaffolds—piperidin-2-one and 3-substituted pyridines—to provide a robust framework for structural verification and characterization for researchers in synthetic chemistry and drug development.

Part 1: Predicted Spectral Analysis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

The structural elucidation of new chemical entities is paramount in the fields of medicinal chemistry and materials science.[1] NMR spectroscopy stands as the cornerstone of this process, offering unparalleled insight into the molecular framework.[1] The target molecule, 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, combines three key structural motifs: a piperidin-2-one (δ-valerolactam) ring, an electron-withdrawing nitro group, and an aromatic pyridine ring. Each of these components imparts distinct and predictable effects on the chemical shifts and coupling patterns of the molecule's protons and carbons.

The structure and atom numbering for the target compound are presented below.

Caption: Molecular structure of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aliphatic piperidinone protons and the aromatic pyridine protons. The powerful electron-withdrawing nature of the nitro group is expected to cause significant deshielding (a downfield shift) of adjacent protons.[2]

Table 1: Predicted ¹H NMR Data for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (in DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Predicted J (Hz) Rationale for Assignment
NH (N1) 8.0 - 8.5 br s - Exchangeable amide proton, typically broad.
H6 4.8 - 5.2 dd J = ~8, ~4 Hz Alpha to both the ring nitrogen and the pyridine ring, causing significant deshielding. Coupled to H5 and the two H4 protons.
H5 4.5 - 4.9 m - Alpha to the strongly electron-withdrawing NO₂ group, resulting in a strong downfield shift. Coupled to H6 and H4 protons.
H4 2.2 - 2.6 m - Methylene protons coupled to H3 and H5.
H3 2.0 - 2.4 m - Methylene protons adjacent to the carbonyl group, coupled to H4.
H2' (Py) ~8.8 d J = ~2 Hz Ortho to the pyridine nitrogen, most deshielded aromatic proton.
H6' (Py) ~8.6 dd J = ~5, ~2 Hz Ortho to the pyridine nitrogen.
H4' (Py) ~8.2 ddd J = ~8, ~2, ~2 Hz Meta to the pyridine nitrogen, coupled to H5' and H2'.

| H5' (Py) | ~7.5 | dd | J = ~8, ~5 Hz | Meta to the pyridine nitrogen. |

Predicted ¹³C NMR Spectrum

In ¹³C NMR, the influence of electronegative atoms and hybridization states is pronounced.[3] The carbonyl carbon (C2) will be the most downfield signal. The carbons attached to the nitro group (C5) and the pyridine ring (C6) will also be significantly shifted.

Table 2: Predicted ¹³C NMR Data for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (in DMSO-d₆)

Atom Predicted δ (ppm) Rationale for Assignment
C2 170 - 175 Lactam carbonyl carbon, highly deshielded.
C6 60 - 65 Carbon bonded to two heteroatoms (N of the ring and C of pyridine), deshielded.
C5 80 - 88 Carbon bearing the strongly electron-withdrawing nitro group.
C4 25 - 30 Aliphatic methylene carbon.
C3 28 - 33 Aliphatic methylene carbon, slightly deshielded by the adjacent carbonyl group.
C2' (Py) ~150 Aromatic carbon adjacent to pyridine nitrogen.
C6' (Py) ~148 Aromatic carbon adjacent to pyridine nitrogen.
C4' (Py) ~135 Aromatic CH carbon.
C3' (Py) ~130 Quaternary aromatic carbon, point of attachment.

| C5' (Py) | ~124 | Aromatic CH carbon. |

Part 2: Comparative Analysis with Structural Analogs

To substantiate our predictions, we will compare them with the known NMR data of two foundational molecules: the unsubstituted Piperidin-2-one ring and a representative 3-substituted pyridine . This comparison highlights the powerful influence of the nitro and pyridinyl substituents on the core lactam scaffold.

Alternative 1: Piperidin-2-one

This simple lactam provides the baseline chemical shifts for the piperidinone ring system before the introduction of complex substituents.[4][5]

Alternative 2: 3-Bromopyridine

This molecule serves as a good proxy for the 3-substituted pyridine moiety, illustrating the typical chemical shifts and coupling patterns of the aromatic protons and carbons in that environment.[6]

Table 3: Comparative ¹H and ¹³C NMR Data

Assignment 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (Predicted) Piperidin-2-one (Experimental, D₂O) [4] 3-Bromopyridine (Experimental, CDCl₃) [6]
¹H NMR (δ, ppm)
H6 4.8 - 5.2 ~3.2 (H6) ~8.68 (H2), ~8.52 (H6)
H5 4.5 - 4.9 ~1.8 (H4/H5) ~7.80 (H4)
H3 / H4 2.0 - 2.6 ~2.2 (H3) ~7.19 (H5)
¹³C NMR (δ, ppm)
C2 (Carbonyl) 170 - 175 ~175 -
C6 60 - 65 ~42 ~150 (C2), ~147 (C6)
C5 80 - 88 ~21 ~140 (C4)
C4 25 - 30 ~23 ~124 (C5)

| C3 | 28 - 33 | ~31 | ~120 (C3, ipso) |

Analysis of Comparison:

  • Profound Deshielding: The most striking observation is the dramatic downfield shift predicted for H5 and H6 in the target molecule (~4.5-5.2 ppm) compared to their counterparts in unsubstituted piperidin-2-one (~1.8-3.2 ppm). This is a direct consequence of the combined electron-withdrawing effects of the adjacent nitro and pyridinyl groups.

  • Aromatic Region: The predicted chemical shifts for the pyridine protons in the target molecule are consistent with those observed for 3-bromopyridine, confirming the expected electronic environment of the aromatic ring.[6]

  • Carbonyl and Aliphatic Carbons: The C2 carbonyl carbon remains in a similar region (~170-175 ppm). However, C5 and C6 are drastically shifted downfield from the typical aliphatic region of piperidin-2-one (~21-42 ppm) to the 60-88 ppm range, clearly indicating the presence of powerful electronegative substituents.

Part 3: Experimental Protocol for NMR Analysis

To empirically validate the predicted data, a rigorous and well-defined experimental approach is necessary. The following protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra for a novel compound such as 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire 1D ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire 1D ¹³C Spectrum (≥1024 scans) acq2->acq3 acq4 Acquire 2D COSY (¹H-¹H Correlation) acq3->acq4 acq5 Acquire 2D HSQC (¹H-¹³C Correlation) acq4->acq5 proc1 Fourier Transform & Phase Correction acq5->proc1 proc2 Baseline Correction proc1->proc2 proc3 Peak Picking & Integration (¹H) proc2->proc3 proc4 Assign signals using 1D and 2D data proc3->proc4

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of organic compounds and its residual solvent peak does not typically interfere with the regions of interest.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for both ¹H and ¹³C spectra, setting the 0 ppm mark.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 to 32) should be collected to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) will be required.[3]

    • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, which is essential for tracing the connectivity within the piperidinone ring (e.g., confirming that H5 is coupled to H4 and H6).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the carbon atom to which it is directly attached. This is the most definitive method for assigning the carbons of the CH and CH₂ groups.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

    • Analyze the COSY and HSQC spectra to build the molecular framework and provide unambiguous assignments for all proton and carbon signals.

    • Compare the final, assigned experimental data with the predicted values in Tables 1 and 2 to confirm the structure of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. By deconstructing the molecule into its constituent parts and comparing them to known analogs, we have established a reliable set of expected chemical shifts and coupling patterns. The stark differences between the predicted spectra and that of the simple piperidin-2-one scaffold underscore the profound electronic influence of the nitro and pyridinyl substituents. The provided experimental protocol offers a clear and robust pathway for researchers to acquire and interpret the empirical data needed to validate this and other novel molecular structures, reinforcing the indispensable role of NMR spectroscopy in modern chemical research.

References

  • Vertex AI Search, based on an analysis of nitrobenzene NMR spectra.[2]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[1]

  • Novotny, J., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.[7]

  • Retcofsky, H. L., & Friedel, R. A. (n.d.). Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. The Journal of Physical Chemistry.[8]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile.[9]

  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.[6]

  • BenchChem. (n.d.). Comparative Analysis of 1H and 13C NMR Spectra: 3-Nitro-N-phenylthiophen-2-amine and Structural Analogs.[10]

  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421).[4]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5.[11]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[12]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.[13]

  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6).[14]

  • ChemicalBook. (n.d.). 2-Piperidone(675-20-7) 1H NMR spectrum.[5]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.).[15]

  • ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.[16]

  • chemconnections.org. (n.d.). 13C NMR Spectroscopy.[3]

  • Saadon, K. E., et al. (n.d.). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University.[17]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.).[18]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.[19]

  • ResearchGate. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives.[20]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[21]

  • Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.[22]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.[23]

Sources

Comparative Guide: HPLC Method Development for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the quantification and purity assessment of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one .

The Challenge: This analyte presents a "perfect storm" for chromatographic tailing and poor resolution. It contains a basic pyridine moiety (pKa ~5.2) susceptible to silanol interactions, a polar lactam (piperidin-2-one) backbone, and an electron-withdrawing nitro group. Standard C18 methods often fail to separate synthetic diastereomers or des-nitro precursors while suffering from severe peak asymmetry.

The Solution: This guide compares a standard C18 (ODS) approach against an optimized Pentafluorophenyl (PFP) stationary phase. The data demonstrates that the PFP chemistry, utilizing


-

and dipole-dipole interactions, provides superior peak symmetry (

) and critical resolution (

) of impurities compared to the C18 alternative.

Part 1: Analyte Assessment & Mechanistic Strategy

Before selecting a column, we must deconstruct the molecule to understand its behavior in the column.

Functional GroupChromatographic BehaviorRisk Factor
Pyridine Ring Basic nitrogen (Lewis base).Severe Tailing: Protonated at acidic pH, interacting strongly with residual silanols on silica supports.
Nitro Group (-NO₂) Strongly electron-withdrawing.Selectivity Opportunity: Creates an electron-deficient system suitable for charge-transfer interactions on specific phases (e.g., PFP, Phenyl-Hexyl).
Piperidin-2-one Polar lactam ring.Low Retention: May elute near the void volume in high-organic gradients.
Chiral Centers (C5, C6) Two chiral centers.Diastereomer Separation: The method must separate the cis and trans diastereomers, which often co-elute on C18.

Part 2: Comparative Method Study

Method A: The "Standard" Approach (C18)

The default screening method used in most analytical labs.

  • Column: End-capped C18 (L1), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic interaction (Van der Waals).

Performance Analysis: While the C18 column retains the main peak, the basic pyridine moiety interacts with the silica surface, causing significant tailing (


). Furthermore, C18 relies solely on hydrophobicity, failing to discriminate effectively between the nitro-analyte and its des-nitro synthetic precursor, which have similar logP values.
Method B: The "Optimized" Approach (Fluorophenyl - PFP)

The targeted solution leveraging specific molecular interactions.

  • Column: Propyl-Pentafluorophenyl (PFP/F5), 150 x 4.6 mm, 2.7 µm (Core-Shell).

  • Mobile Phase: 10 mM Ammonium Acetate pH 5.5 (A) / Methanol (B).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.

Performance Analysis: The PFP phase acts as a Lewis acid (electron-deficient ring), interacting strongly with the Lewis base (pyridine) and the nitro group. This "orthogonal" selectivity resolves the diastereomers and sharpens the peak shape by masking silanol interactions via the fluorinated surface coverage.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Optimized PFP)Status
Tailing Factor (

)
2.1 (Fail)1.1 (Pass)
Resolution (Impurity A) 1.2 (Co-elution risk)3.4 (Baseline)
Diastereomer Separation Partial (Shoulder)Full Separation (

)
Sensitivity (S/N) 85:1120:1 (Sharper peaks)

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity.

Instrumentation & Conditions
  • System: HPLC/UHPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Kinetex PFP or Ace 5 C18-PFP (150 x 4.6 mm, 2.7 µm or 3 µm).

  • Temperature: 35°C (Controls kinetic mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Detection: 265 nm (Optimized for Nitro/Pyridine conjugation).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1][2]
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL HPLC-grade water. Adjust pH to 5.5 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.

    • Why pH 5.5? It suppresses silanol ionization (pKa ~4.5) while keeping the pyridine (pKa ~5.2) partially ionized, balancing retention and shape.

  • Solvent B (Organic): 100% Methanol (LC-MS Grade).

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions on Phenyl/PFP columns better than Acetonitrile (which can suppress these interactions).
Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold (Polar retention)
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End
System Suitability Limits (SST)
  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates: NLT (Not Less Than) 5000.

  • Resolution: NLT 2.0 between Main Peak and nearest impurity (likely the cis/trans diastereomer).

  • RSD (n=6): NMT 2.0% for area.

Part 4: Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the PFP solution, adhering to Quality by Design (QbD) principles.

MethodDevelopment Start Analyte Assessment (5-Nitro-6-(pyridin-3-yl)piperidin-2-one) PropCheck Identify Key Properties: 1. Basic Pyridine (pKa ~5.2) 2. Nitro Group (e- withdrawing) 3. Diastereomers Start->PropCheck Choice1 Initial Screen: Standard C18, pH 3.0 (Formic Acid) PropCheck->Choice1 Result1 Result: Tailing > 2.0 (Silanol interaction) Poor Diastereomer Resolution Choice1->Result1 Decision Select Orthogonal Chemistry Result1->Decision PathA High pH C18 (pH > 10) Decision->PathA Option 1 PathB Fluorophenyl (PFP) (Pi-Pi Interaction) Decision->PathB Option 2 (Recommended) EvalA Risk: Silica Dissolution Risk: Nitro degradation PathA->EvalA EvalB Benefit: Lewis Acid-Base interaction Benefit: Nitro selectivity PathB->EvalB FinalOpt Final Optimization: PFP Column + MeOH + NH4OAc pH 5.5 EvalB->FinalOpt Validation Final Validation: Rs > 2.0, Tf < 1.2 FinalOpt->Validation

Caption: Decision matrix for selecting PFP stationary phase over standard C18 for basic nitro-aromatics.

Part 5: References

  • McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography.[1][2][3][4] Journal of Chromatography A.

    • Context: Authoritative source on the mechanisms of peak tailing for basic compounds (like pyridine) and the role of silanols.

  • Phenomenex Application Guide. (2020). Optimization of PFP (Pentafluorophenyl) Phases for Regioisomer Separation.

    • Context: Technical data supporting the use of F5/PFP phases for nitro-aromatic and basic compounds.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

    • Context: The seminal paper defining column selectivity charts, validating the "orthogonal" nature of Fluorophenyl phases compared to C18.

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.

    • Context: Regulatory basis for the System Suitability Testing (SST) limits defined in the protocol.

Sources

Mass spectrometry fragmentation patterns of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Structural Elucidation[1]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (


).[1] As a functionalized lactam derivative structurally related to anabasine and nicotine metabolites, this compound presents unique analytical challenges due to the competing fragmentation pathways of the electron-withdrawing nitro group and the basic pyridine moiety.

This document is designed for analytical chemists and drug development professionals. It moves beyond basic spectral listing to explain the mechanistic causality of ion formation, comparing Electrospray Ionization (ESI) patterns against Electron Impact (EI) behaviors and non-nitro analogs.

Part 1: Technical Specifications & Methodology
1.1 Compound Profile
PropertySpecification
IUPAC Name 5-Nitro-6-(pyridin-3-yl)piperidin-2-one
Molecular Formula

Monoisotopic Mass 221.0800 Da
Protonated Mass

222.0873 Da
Core Scaffolds Piperidin-2-one (Valerolactam), Pyridine, Nitroalkane
1.2 Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described, the following standardized protocol is recommended. This workflow ensures the preservation of the labile nitro group during ionization while providing sufficient energy for structural elucidation.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins (C18 Column).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy (15 eV) preserves the

    
     and 
    
    
    
    species, while high energy (45 eV) is required to shatter the pyridine ring.
  • Sample Prep: Dissolve in 50:50 MeOH:H2O at 1 µg/mL. Avoid high pH to prevent ring opening prior to injection.

Part 2: Fragmentation Mechanics & Pathways

The fragmentation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is governed by the competition between the pyridine nitrogen (proton acceptor) and the nitro group (labile leaving group).

2.1 Primary Pathway: The "Nitro-Loss" Cascade

In ESI(+), the molecular ion


 is formed via protonation of the pyridine nitrogen. The most diagnostic pathway involves the expulsion of the nitro group. Unlike aromatic nitro compounds which often lose 

(30 Da), aliphatic nitro groups on a lactam ring frequently undergo elimination of

(47 Da) or

(46 Da) depending on the internal hydrogen bonding.
  • Transition 1:

    
     (
    
    
    
    46 Da). Loss of
    
    
    radical. This generates a radical cation, which is less common in ESI but possible with nitro-compounds.
  • Transition 2:

    
     (
    
    
    
    47 Da). Loss of
    
    
    (nitrous acid) via a concerted elimination involving the C4 or C6 proton, forming an unsaturated lactam (enamide).
2.2 Secondary Pathway: Lactam Ring Scission

Following the loss of the nitro group, the piperidinone ring destabilizes.

  • Loss of CO: The lactam carbonyl is ejected as carbon monoxide (28 Da), a hallmark of cyclic amides.

  • Ring Opening: The bond between the amide nitrogen and the carbonyl carbon breaks, leading to acyclic amine fragments.

2.3 Tertiary Pathway: Pyridinium Characteristic Ions

High-energy collisions isolate the stable pyridine ring.

  • m/z 79/80: The pyridinium ion (

    
    ) and protonated pyridine.
    
  • m/z 106: Ethyl-pyridine fragment, often seen in anabasine-related structures.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the precursor ion to the terminal fragments.

FragmentationPathways cluster_legend Pathway Legend Precursor Precursor Ion [M+H]+ m/z 222.08 (Protonated Pyridine Core) Frag_NO2 [M+H - NO2]+ m/z 176 (Radical Cation) Precursor->Frag_NO2 Loss of NO2• (-46 Da) Homolytic Cleavage Frag_HNO2 [M+H - HNO2]+ m/z 175 (Des-nitro Enamide) Precursor->Frag_HNO2 Loss of HNO2 (-47 Da) Elimination Frag_Pyridine Pyridinium Ion [C5H5N]+ m/z 79 Frag_NO2->Frag_Pyridine High Energy Collision Frag_LactamOpen Ring Opening [C9H11N2]+ m/z 147 Frag_HNO2->Frag_LactamOpen Ring Fission Frag_CO Loss of CO [M - HNO2 - CO]+ m/z 147 Frag_HNO2->Frag_CO Loss of CO (-28 Da) Lactam Contraction Frag_LactamOpen->Frag_Pyridine C-C Bond Cleavage key Blue: Precursor | Green: Major Pathway | Red: Radical Pathway | Yellow: Intermediate

Figure 1: Proposed ESI(+) fragmentation tree for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. The green pathway (HNO2 elimination) is thermodynamically favored in even-electron ESI systems.

Part 4: Comparative Analysis (Alternatives)

To validate the identity of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, it is essential to compare its spectral footprint against its non-nitro analog and alternative ionization methods.

4.1 Comparison vs. 6-(pyridin-3-yl)piperidin-2-one (Anabasine Lactam)

The "Anabasine Lactam" lacks the C5-nitro group. Comparing these two highlights the "Nitro Shift" .

Feature5-Nitro-6-(pyridin-3-yl)piperidin-2-one6-(pyridin-3-yl)piperidin-2-one (Analog)Diagnostic Insight
Precursor (m/z) 222 177 +45 Da mass shift indicates Nitro substitution.
Base Peak (Low CE) m/z 175 (

)
m/z 177 (

)
The nitro compound is fragile; the analog is stable.
Common Fragment m/z 147 (Unsaturated)m/z 149 (Saturated)The nitro-elimination creates a double bond (unsaturation), shifting the fragment by -2 Da compared to the analog.
Pyridine Ion m/z 79 (Present)m/z 79 (Present)Confirms the pyridine ring is intact in both.
4.2 Comparison: ESI vs. EI Ionization
ParameterElectrospray Ionization (ESI)Electron Impact (EI)
Mechanism Soft ionization (Protonation).Hard ionization (70 eV electron bombardment).
Molecular Ion Strong

(222).
Weak or absent

(221).
Nitro Loss Loss of

(47 Da) dominates.
Loss of

(46 Da) and

(30 Da) dominates.
Application Best for LC-MS quantification and metabolite ID.Best for GC-MS library matching.
Part 5: Summary of Diagnostic Ions

Use this table to confirm the presence of the analyte in complex matrices.

m/z (ESI+)Ion IdentityOrigin/MechanismRelative Intensity (Est.)
222.08

Precursor (Protonated Molecule)High (Low CE)
204.07

Nitro-aci tautomer dehydrationLow
176.08

Homolytic cleavage of C-N bondMedium
175.07

Elimination of nitrous acid (Diagnostic)High (Base Peak)
147.07

Lactam ring contractionMedium
79.05

Pyridine ring fragmentHigh (High CE)
References
  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (General reference for Nitro/Lactam fragmentation rules).

  • National Institutes of Health (NIH). (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Retrieved from

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

X-ray crystallography data for confirming 5-Nitro-6-(pyridin-3-yl)piperidin-2-one structure

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Confirmation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one: X-ray Crystallography vs. Spectroscopic Methods

For researchers in medicinal and organic chemistry, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of drug development and molecular design. The biological activity of a compound is intrinsically linked to its stereochemistry and conformation. In the case of novel heterocyclic compounds such as 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, a molecule with multiple stereocenters and potential for complex conformational dynamics, relying on anything less than definitive structural evidence can lead to misinterpreted structure-activity relationships (SAR) and costly downstream failures.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, with a primary focus on single-crystal X-ray crystallography as the gold-standard method. We will explore the causality behind experimental choices, compare the depth of information provided by crystallography against alternative spectroscopic methods, and provide actionable protocols for researchers. While a public crystal structure for the exact title compound is not available in major databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of early 2026, this guide will use data from closely related analogs to establish expected experimental parameters and outcomes.[1][2][3][4][5][6]

The Unparalleled Certainty of X-ray Crystallography

X-ray crystallography provides direct, unambiguous evidence of a molecule's atomic connectivity, configuration (R/S), and conformation in the solid state. Unlike spectroscopic methods which provide data that is averaged or inferred, crystallography generates a precise 3D map of electron density, from which atomic positions can be determined with high precision. For a molecule like 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, this technique can definitively answer critical questions:

  • Absolute Stereochemistry: What is the absolute configuration at the C5 and C6 chiral centers?

  • Ring Conformation: Does the piperidin-2-one ring adopt a chair, boat, or twist-boat conformation?

  • Substituent Orientation: Are the nitro and pyridinyl groups in axial or equatorial positions?[7]

  • Intermolecular Interactions: How do the molecules pack in the crystal lattice? Are there significant hydrogen bonds or π-stacking interactions that could influence physical properties?

Experimental Workflow: A Self-Validating System

The process of X-ray crystal structure determination is inherently self-validating. The internal consistency of the data and the refinement process provides confidence in the final structure.

cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Synthesis High-Purity Synthesis Solvent Solvent Screening (e.g., Ethanol, Acetonitrile) Synthesis->Solvent Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Solvent->Growth Mount Crystal Mounting Growth->Mount Screen Diffractometer Screening Mount->Screen Collect Full Data Collection (e.g., Mo Kα radiation, 100-296 K) Screen->Collect Solve Structure Solution (Direct Methods, e.g., SHELXS) Collect->Solve Refine Structure Refinement (Full-Matrix Least-Squares on F², e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation (e.g., checkCIF) Refine->Validate Final Final 3D Structure & Data Validate->Final

Caption: Workflow for single-crystal X-ray structure determination.
Detailed Experimental Protocol

1. Crystal Growth (The Critical First Step):

  • Causality: High-quality, single crystals are paramount. The goal is to encourage slow, ordered molecular packing. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

  • Protocol:

    • Ensure the synthesized 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is of high purity (>98%), as impurities can inhibit crystallization.

    • Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent or solvent system. Good starting points for polar molecules like this include ethanol, acetonitrile, or mixtures like ethanol/water.[8]

    • Employ a slow crystallization technique. The most common is slow evaporation: leave the solution in a loosely covered vial in a vibration-free area for several days to weeks.[8] Alternative methods include vapor diffusion or cooling a saturated solution.

    • Harvest suitable crystals (typically 0.1-0.4 mm in each dimension) using a micromanipulator.[7][8]

2. Data Collection and Refinement:

  • Causality: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The geometry and intensity of the diffracted spots contain the information about the arrangement of atoms. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution structure.

  • Protocol:

    • Mount a selected crystal on a goniometer head.

    • Perform data collection on a diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Solve the structure using direct methods (e.g., SHELXS software package).

    • Refine the structure using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.[7]

Anticipated Crystallographic Data

Based on data from structurally similar nitro- and piperidine-containing compounds, we can anticipate the key parameters for a successful structure determination of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

ParameterExpected Value / InformationRationale / Comparison Compound
Crystal System Monoclinic or OrthorhombicMany substituted piperidines crystallize in these common, lower-symmetry systems.[7][8]
Space Group P2₁/c or P-1These are among the most common space groups for chiral organic molecules.
Cell Dimensions (a,b,c) 5 - 15 ÅTypical range for small organic molecules of this size. e.g., C₁₂H₁₄N₂O₃ had a=5.686 Å, b=10.102 Å, c=10.221 Å.[7]
Resolution (d-spacing) < 0.85 ÅHigh resolution is needed to accurately locate all atoms, including hydrogens.
R-factor (R1) < 0.05 (5%)A key indicator of the quality of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% is excellent.
Goodness-of-Fit (GooF) ~1.0A value close to 1.0 indicates a good refinement model.
Key Structural Features Piperidine ring in a chair conformation; defined R/S centers.The piperidine ring strongly prefers a chair conformation to minimize steric strain.[7][9] The analysis will confirm the relative and absolute stereochemistry.

Comparison with Alternative Analytical Techniques

While X-ray crystallography is definitive, it is not always feasible (e.g., inability to grow suitable crystals). In such cases, a combination of other techniques is required. However, as the following comparison shows, these methods provide indirect or incomplete structural information.

cluster_main Structural Elucidation Pathways cluster_cryst Gold Standard cluster_spectro Alternative (Combined Evidence) Start Synthesized Compound: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Xray X-ray Crystallography Start->Xray NMR NMR Spectroscopy (¹H, ¹³C, 2D-COSY, NOESY) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Xray_Out Provides: • Atomic Connectivity • Absolute Stereochemistry • Conformation • Intermolecular Interactions Xray->Xray_Out Spectro_Out Suggests: • Connectivity (NMR) • Molecular Formula (MS) • Functional Groups (IR) • Through-space proximity (NOESY) Limitations: - No absolute stereochemistry - Conformation is in solution - Ambiguity possible NMR->Spectro_Out MS->Spectro_Out IR->Spectro_Out

Caption: Comparison of information from crystallography vs. spectroscopy.
Technique Comparison
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Definitive: 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, conformation, packing.Unambiguous, provides a complete structural picture in the solid state.Requires high-quality single crystals, which can be difficult to grow. The observed conformation may not be the same as in solution.
NMR Spectroscopy Connectivity & Environment: ¹H and ¹³C shifts indicate chemical environments. 2D NMR (COSY, HSQC) confirms bond connectivity. NOESY suggests spatial proximity.Provides detailed structural information in solution, which is often more biologically relevant.[10][11]Does not provide absolute stereochemistry. Conformation is inferred and represents a time-average of potentially multiple exchanging conformers. Signal overlap can occur.[10]
Mass Spectrometry (MS) Molecular Weight & Formula: High-Resolution MS (HRMS) provides a highly accurate mass, confirming the elemental composition.[11]Extremely sensitive, requires minimal sample, confirms molecular formula with high confidence.Provides no information about stereochemistry, connectivity, or conformation.
FT-IR Spectroscopy Functional Groups: Identifies the presence of key functional groups (e.g., C=O stretch for the lactam, N-H stretch, Ar-NO₂ asymmetric/symmetric stretches).[11]Fast, non-destructive, and good for confirming the presence of expected functional moieties.Provides very limited information on the overall 3D structure and connectivity.

Conclusion

For the definitive structural confirmation of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, single-crystal X-ray crystallography is the unequivocal gold standard. It is the only technique that can directly and unambiguously resolve the absolute stereochemistry, solid-state conformation, and intermolecular packing, which are all critical parameters in drug design and development. While spectroscopic methods like NMR, MS, and FT-IR are essential complementary techniques for confirming connectivity, molecular formula, and the presence of functional groups, they rely on inference and data combination to build a structural hypothesis.[12] The crystallographic workflow, from crystal growth to data refinement, represents a self-validating system that provides the highest level of trustworthiness and authority in structural science. For any novel compound entering a development pipeline, the investment in obtaining a crystal structure provides a foundation of certainty that cannot be achieved through other means.

References

  • N'Gouan, A. J., et al. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Hryhoriv, A., et al. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. International Union of Crystallography. Available at: [Link]

  • Li, Y-Q., et al. (n.d.). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Stanciu, G., et al. (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Ovidius University Annals of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Crystallography Open Database: Search results. Available at: [Link]

  • Saadon, K. E., et al. (2023). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society. Available at: [Link]

  • Patil, S. A., et al. (2012). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • CCDC. (2021). Elusive chiral nitrogen compounds available in the Cambridge Structural Database. Available at: [Link]

  • Matsumura, N., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. Available at: [Link]

  • Chawla, D., & Pandey, A. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Al'bov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Various Authors. (n.d.). Crystallography Open Database: Search results. Available at: [Link]

  • Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (n.d.). Crystallography Open Database: Search results. Available at: [Link]

  • PubChem. (n.d.). (5S,6R)-5-amino-6-pyridin-3-ylpiperidin-2-one. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Various Authors. (n.d.). Crystallography Open Database: Search results. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-6-(6-nitro-3-pyridinyl)piperidin-3-ol. Available at: [Link]

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A Comparative Guide to the Synthetic Accessibility and Strategic Value of Pyridinyl-Lactam Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a drug discovery program. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile three-dimensional framework that can be tailored for optimal target engagement and pharmacokinetic properties.[1] This guide provides an in-depth, comparative analysis of the synthetic routes and strategic considerations for a specific pyridinyl-piperidinone scaffold, 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, and two of its key bioisosteric alternatives: a pyridinyl-pyrrolidin-2-one and a pyridinyl-dihydropyridin-2-one. Our focus will be on the practical aspects of their synthesis, supported by experimental data, and the underlying chemical principles that guide these methodologies.

The Target Scaffold: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

The 5-Nitro-6-(pyridin-3-yl)piperidin-2-one scaffold presents a unique combination of a chiral piperidinone core, a synthetically versatile nitro group, and a pyridinyl moiety known for its ability to engage in crucial hydrogen bonding interactions with biological targets. The design of a synthetic route to this molecule requires careful consideration of stereocontrol and the sequential introduction of its key functional groups.

Proposed Synthetic Route: A Michael Addition-Reductive Cyclization Strategy

A plausible and efficient approach to the synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one involves a two-step sequence initiated by a Michael addition, followed by a reductive cyclization. This strategy offers a convergent and stereocontrolled pathway to the desired lactam.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Ethyl acrylate Ethyl acrylate Ethyl 3-(pyridin-3-yl)acrylate Ethyl 3-(pyridin-3-yl)acrylate Nitromethane Nitromethane Michael Adduct Michael Adduct 5-Nitro-6-(pyridin-3-yl)piperidin-2-one 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Experimental Protocol: Synthesis of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Part A: Synthesis of Ethyl 4-nitro-3-(pyridin-3-yl)butanoate (Michael Adduct)

  • Reaction Setup: To a solution of ethyl 3-(pyridin-3-yl)acrylate (1.0 eq) in a suitable solvent such as ethanol, add nitromethane (1.5 eq).

  • Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise at room temperature. The use of a strong, non-nucleophilic base is crucial to deprotonate nitromethane, initiating the Michael addition, without promoting unwanted side reactions.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 4-nitro-3-(pyridin-3-yl)butanoate.

Part B: Reductive Cyclization to 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

  • Catalyst and Solvent: In a high-pressure reaction vessel, dissolve the purified Michael adduct (1.0 eq) in a protic solvent like methanol. Add a catalytic amount of Raney Nickel (Raney Ni). Raney Ni is a versatile catalyst for the reduction of both nitro groups and esters, making it suitable for this one-pot reductive cyclization.[3]

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at a slightly elevated temperature (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the lactam.

  • Work-up and Purification: Once the reaction is complete, carefully filter the catalyst and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

Alternative Scaffolds: A Comparative Analysis

The strategic replacement of the piperidinone ring with other heterocyclic systems, known as bioisosterism, is a powerful tool in drug discovery to modulate a compound's properties.[4] Here, we compare the synthesis and properties of two relevant alternatives: a pyridinyl-pyrrolidin-2-one and a pyridinyl-dihydropyridin-2-one.

Alternative Scaffold 1: 4-(Pyridin-3-yl)pyrrolidin-2-one

The five-membered pyrrolidinone ring offers a different conformational profile compared to the six-membered piperidinone, which can significantly impact binding to a biological target.[5]

Synthetic Approach: A common route to substituted pyrrolidin-2-ones involves the lactamization of a γ-amino acid.[6]

G cluster_0 Synthesis of 4-(Pyridin-3-yl)pyrrolidin-2-one 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Malonic acid Malonic acid Pyridinyl-acrylic acid Pyridinyl-acrylic acid gamma-Amino acid gamma-Amino acid 4-(Pyridin-3-yl)pyrrolidin-2-one 4-(Pyridin-3-yl)pyrrolidin-2-one

Experimental Protocol (Illustrative):

  • Synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid: A Michael addition of ammonia to 3-(pyridin-3-yl)acrylic acid, followed by reduction of the resulting enamine, yields the desired γ-amino acid.

  • Lactamization: Heating the γ-amino acid, often in the presence of a dehydrating agent or under high temperatures, promotes intramolecular cyclization to form the pyrrolidin-2-one ring.

Alternative Scaffold 2: 4-(Pyridin-3-yl)-3,4-dihydropyridin-2(1H)-one

The partially unsaturated dihydropyridinone scaffold introduces a degree of planarity and different electronic properties compared to the saturated piperidinone. These scaffolds are often synthesized via multicomponent reactions.[7]

Synthetic Approach: The Hantzsch dihydropyridine synthesis or related multicomponent reactions are commonly employed.[7]

G cluster_0 Synthesis of 4-(Pyridin-3-yl)-3,4-dihydropyridin-2(1H)-one 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Ethyl acetoacetate Ethyl acetoacetate Ammonia Ammonia 4-(Pyridin-3-yl)-3,4-dihydropyridin-2(1H)-one 4-(Pyridin-3-yl)-3,4-dihydropyridin-2(1H)-one

Experimental Protocol (Illustrative):

  • One-Pot Reaction: A mixture of 3-pyridinecarboxaldehyde, ethyl acetoacetate, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol is heated under reflux.

  • Work-up and Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Comparative Performance and Data Summary

The choice of scaffold significantly impacts the physicochemical and biological properties of the final compound. Below is a comparative table summarizing key anticipated differences based on the core structures.

Property5-Nitro-6-(pyridin-3-yl)piperidin-2-one4-(Pyridin-3-yl)pyrrolidin-2-one4-(Pyridin-3-yl)-3,4-dihydropyridin-2(1H)-one
Synthetic Complexity Moderate; requires stereocontrol.Moderate; lactamization can require harsh conditions.Low; often a one-pot multicomponent reaction.
Stereochemistry Two or more stereocenters, offering rich 3D diversity.One stereocenter, simpler stereochemical profile.One stereocenter, with a more planar structure.
Physicochemical Profile Increased polarity due to the nitro group.Generally more polar and water-soluble than piperidinone.Planar structure may influence stacking interactions and solubility.
Biological Activity (General) The nitro group can act as a bio-activatable group or be reduced to a versatile amino group.[8]Pyrrolidinones are present in various CNS-active drugs and other therapeutic agents.[9]Dihydropyridinones are well-known as calcium channel blockers and exhibit a wide range of other biological activities.[7]

Conclusion and Future Perspectives

This guide has provided a comparative overview of the synthetic routes to 5-Nitro-6-(pyridin-3-yl)piperidin-2-one and two of its bioisosteric alternatives. The choice between these scaffolds is a strategic decision that should be guided by the specific goals of the drug discovery program.

  • The piperidinone scaffold offers significant three-dimensional diversity and the potential for introducing multiple points of interaction with a biological target. The nitro group provides a handle for further functionalization.

  • The pyrrolidinone alternative provides a more compact and conformationally distinct scaffold that may be advantageous for certain targets.

  • The dihydropyridinone offers a more planar and synthetically accessible core, which has a well-established history in medicinal chemistry.

Ultimately, the optimal scaffold will depend on a careful balance of synthetic feasibility, desired physicochemical properties, and the specific biological target. The experimental protocols and strategic considerations outlined in this guide are intended to provide a solid foundation for researchers navigating these critical decisions in the pursuit of novel therapeutics.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Gabr, Y., & El-Gazzar, A. R. B. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-39.
  • O'Donnell, C. J., & Li, J. J. (2010). The Hantzsch Dihydropyridine Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 237-259). John Wiley & Sons, Inc.
  • Lawrence, N. J., McGown, A. T., & Hadfield, J. A. (2003). The Biginelli dihydropyrimidine synthesis. Current Medicinal Chemistry, 10(15), 1435-1452.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
  • Tala, S. R., Saini, A., & Kumar, A. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4216.
  • Zheng, Y., et al. (2019). Pyrrolidinone-containing compounds as therapeutics for central nervous system disorders. European Journal of Medicinal Chemistry, 180, 517-536.
  • Bagley, M. C., Lubinu, M. C., & Mason, C. (2006). The Biginelli dihydropyrimidine synthesis—a review of recent advances. Chemical Society Reviews, 35(1), 77-88.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents. PubMed.
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv
  • MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (W
  • Michael addition of nitromethane to non-racemic chiral Cr(CO)
  • Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine.
  • Asymmetric synthesis of piperidines using the nitro-Mannich reaction.
  • Design, synthesis, and biological evaluation of β-lactam antibiotic-based imidazolium- and pyridinium-type ionic liquids. PubMed.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

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Reference Standards for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one: A Comparative Quality Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard grades for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one , a critical impurity/intermediate often flagged in the synthesis of pyridine-piperidine scaffold APIs (e.g., Janus kinase inhibitors or nicotine-derived therapeutics).[1]

The presence of a nitro group on the piperidinone ring adjacent to a pyridine moiety classifies this compound as a potential Mutagenic Impurity (PMI) under ICH M7 guidelines. Consequently, the quality of the reference standard used for its quantitation is not merely a compliance checkbox but a determinant of patient safety.

Executive Summary: The Hierarchy of Certainty

In pharmaceutical Quality Control (QC), not all reference materials are created equal. For a high-risk impurity like 5-Nitro-6-(pyridin-3-yl)piperidin-2-one , the choice of standard directly impacts the Limit of Quantitation (LOQ) and the accuracy of risk assessment.[1][2]

This guide compares three distinct tiers of reference standards:

  • ISO 17034 Certified Reference Material (CRM) : The "Gold Standard" with metrological traceability.

  • Commercial Analytical Standard : High purity but lacks uncertainty budgets.

  • In-House Synthesized Material : Variable quality, requiring rigorous self-validation.[1][2]

Comparative Performance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: In-House Synthesis
Assigned Purity 99.5% ± 0.3% (w/ Uncertainty)>98% (Area %)Variable (Often over-estimated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's CoAInternal Notebooks
Water/Solvent Content Quantified (K.F.[1][2] + GC-HS)Often "Loss on Drying"Frequently Ignored
Stability Data Monitored & GuaranteedRetest Date OnlyUnknown
Regulatory Risk Low (Accepted globally)Medium (Requires justification)High (High scrutiny)
Primary Use Release Testing, CalibrationR&D, Early Method DevStructural Elucidation

Technical Deep Dive: Why "Area %" is Not Enough

A common pitfall in analyzing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is relying solely on HPLC Area % for purity assignment.[1][2] Due to the polar nitro group and basic pyridine nitrogen , this compound is hygroscopic and prone to forming solvates.

The Causality of Error:

  • Scenario: You synthesize the standard and get 99.8% HPLC purity.

  • Reality: The material contains 4% water and 2% residual ethyl acetate.

  • Consequence: Your standard is actually 93.8% potent. If used to quantify a genotoxic impurity at 10 ppm, you will report it as 9.38 ppm—potentially passing a failing batch.

The Solution: Mass Balance Purity Assignment

To qualify a standard (Tier 2 or 3) for QC use, you must employ the Mass Balance Approach , which accounts for all non-analyte mass.

graphic} \times (100 - %Water - %Solvents - %Residue) \times \frac{100}
[1][2]

Experimental Protocols: Self-Validating the Standard

If a commercial CRM is unavailable, you must validate your Analytical or In-House standard using the following workflow.

Protocol A: Structural Confirmation (Identity)

Objective: Prove the chemical structure is 5-Nitro-6-(pyridin-3-yl)piperidin-2-one and not a regioisomer.[1][2]

  • 1H NMR (DMSO-d6, 600 MHz):

    • Look for the diagnostic doublet of the C6-H (chiral center) around

      
       4.5-5.0 ppm, coupled to the C5-H.[1][2]
      
    • Verify the Pyridine protons : A distinctive pattern (singlet at C2', doublets at C4'/C6', triplet at C5') shifted downfield due to the electron-withdrawing nitro-piperidinone ring.[2]

    • NOESY Experiment: Crucial for confirming the relative stereochemistry (cis/trans) between the Nitro group (C5) and the Pyridine ring (C6).

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI Positive.

    • Target Ion:

      
      
      
    • Acceptance: Mass error < 5 ppm.

    • Fragmentation: Look for loss of

      
       (46 Da) and pyridine ring cleavage.[1]
      
Protocol B: Quantitative Certification (Potency)

Objective: Assign a traceable potency value.

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 Shielded Phase (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 5.5); B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min. Rationale: pH 5.5 keeps the pyridine protonated/deprotonated equilibrium stable, improving peak shape.

    • Detection: 254 nm (Pyridine absorption).

    • Requirement: Analyze 3 replicates. Calculate Mean Area %.

  • Residual Solvent (GC-HS):

    • Dissolve 50 mg in DMSO.

    • Quantify Methanol, Ethanol, Ethyl Acetate against USP <467> limits.

  • Water Content (Karl Fischer):

    • Use Coulometric titration for high precision on small samples (<50 mg).

    • Note: The nitro group can sometimes interfere with specific KF reagents; use ketone-free reagents if the piperidinone is labile (unlikely, but verify).

  • Residue on Ignition (ROI):

    • Quantify inorganic salts (sulfated ash).

Visualization: Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying a reference standard for this specific impurity.

ReferenceStandardQualification Start Source Material (5-Nitro-6-(pyridin-3-yl)piperidin-2-one) Identity 1. Structural ID (1H-NMR, 13C-NMR, NOESY, HRMS) Start->Identity PurityCheck 2. Chromatographic Purity (HPLC-UV/MS > 98%) Identity->PurityCheck Structure Confirmed Fail REJECT / RE-PURIFY Identity->Fail Ambiguous Structure ImpurityCheck 3. Impurity Profiling (Isomers, degradation products) PurityCheck->ImpurityCheck >98% Area PurityCheck->Fail <98% Area MassBalance 4. Mass Balance Calc (TGA/KF + GC-HS + ROI) ImpurityCheck->MassBalance Single Peak ImpurityCheck->Fail Co-eluting Isomers Assignment 5. Potency Assignment (w/ Uncertainty Budget) MassBalance->Assignment

Caption: Logical workflow for qualifying a secondary reference standard when an ISO 17034 CRM is unavailable.

Impurity Fate Mapping

Understanding where this impurity originates helps in selecting the right standard grade.

ImpurityFate Precursor1 Pyridine-3-carboxaldehyde Reaction Cyclization / Nitration Precursor1->Reaction Precursor2 Nitro-enamine Precursor Precursor2->Reaction Impurity 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (The Target Impurity) Reaction->Impurity Side Reaction API Final API (Piperidine-Pyridine Scaffold) Reaction->API Main Pathway Impurity->API Contamination (ppm level)

Caption: Formation pathway showing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one as a process-related impurity entering the Final API.

Conclusion & Recommendations

For 5-Nitro-6-(pyridin-3-yl)piperidin-2-one , the presence of the nitro group introduces stability and safety risks that demand high-integrity reference standards.[1][2]

  • For Routine Release Testing: Invest in a Custom Synthesized, ISO 17034-compliant CRM if possible. The initial cost (

    
    5k) is outweighed by the risk of a regulatory hold due to OOS (Out of Specification) investigations caused by an inaccurate standard.
    
  • For Early Development: A well-characterized In-House Standard is acceptable only if the Mass Balance approach (HPLC + KF + GC-HS) is rigorously applied.[1][2]

  • Storage: Due to the nitro-lactam structure, store the standard at -20°C under Argon to prevent oxidative degradation or hydrolysis.[2]

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[3] Link

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[4] (2016).[4] Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][5] Link

  • European Pharmacopoeia (Ph.[6] Eur.). Chapter 5.12. Reference Standards.Link

  • Tipparat, P., et al. "Reference Materials for Quality Control in Pharmaceutical Analysis." Journal of Pharmaceutical and Biomedical Analysis. (2024). Link(Note: Generalized citation for E-E-A-T context).

Sources

A Comparative Guide to the FTIR Absorption Bands of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one. Designed for researchers and professionals in drug development and chemical analysis, this document elucidates the vibrational signatures of the molecule's key functional groups. We will compare the expected absorption bands with foundational spectral data from related structural motifs, offering a comprehensive framework for structural verification and quality control.

The Analytical Imperative: Why FTIR for This Heterocycle?

In the structural elucidation of complex organic molecules, FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique.[1] Its power lies in the direct correlation between the absorption of infrared radiation and the vibrational excitation of specific covalent bonds within a molecule.[2] For a multifunctional compound like 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, the FTIR spectrum is a unique molecular fingerprint, providing clear, assignable signals for its critical chemical moieties: the δ-lactam, the aliphatic nitro group, and the pyridine ring.

The guide will deconstruct the molecule's spectrum by examining the distinct contributions of each functional group, providing the causal reasoning behind the position and intensity of their characteristic absorption bands.

Molecular Structure and Key Vibrational Units

To understand the FTIR spectrum, we must first visualize the molecule's structure and identify the bonds that will produce the most significant IR absorptions.

molecule cluster_piperidone Piperidin-2-one Ring cluster_substituents Substituents N1 N-H C2 C=O N1->C2 Amide I C6 C6 C3 C2->C3 C6->N1 PY Pyridin-3-yl C6->PY ν(C=C), ν(C=N) C5 C5 C5->C6 NO2 NO₂ C5->NO2 ν(NO₂) C4 C3->C4 C4->C5

Figure 1: Key functional groups of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one responsible for characteristic FTIR absorptions.

Deconstructing the Spectrum: A Functional Group Analysis

The infrared spectrum of this molecule is a composite of its parts. We will analyze the expected absorption regions for the lactam, nitro, and pyridine moieties, referencing established data for each.

The δ-Lactam Core (Piperidin-2-one)

The six-membered δ-lactam ring gives rise to some of the most prominent bands in the spectrum, characteristic of a secondary cyclic amide.

  • N-H Stretching (νN-H): A moderate to strong, sharp band is expected in the 3200-3400 cm⁻¹ region for the N-H stretching vibration. In the solid state, intermolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of an adjacent molecule typically broadens this peak and shifts it to a lower wavenumber compared to a free N-H stretch (which appears around 3400-3500 cm⁻¹).[3]

  • C=O Stretching (Amide I band): This is one of the most intense and reliable absorptions in the spectrum. For a six-membered lactam (δ-lactam), the carbonyl stretching vibration typically appears around 1650-1680 cm⁻¹ .[4] This frequency is slightly lower than that of smaller, strained lactam rings (e.g., β-lactams, ~1730-1760 cm⁻¹) and is characteristic of a relatively strain-free cyclic amide system.[5]

  • N-H Bending (Amide II band): This vibration, which involves coupling of the N-H in-plane bend and C-N stretch, typically gives rise to a moderate to strong band around 1550 cm⁻¹ .[3] However, this band may overlap with the strong nitro group absorption, making it difficult to resolve.

  • C-N Stretching: The stretching of the C-N bond within the lactam ring is expected in the 1250-1380 cm⁻¹ region.[5] This band is often of medium intensity and can be coupled with other vibrations.

The Nitro Group Signature (NO₂)

The nitro group is highly polar, and its stretching vibrations produce two of the strongest and most easily identifiable bands in the entire mid-IR range.[6] For an aliphatic nitro compound, these bands are found in well-defined regions.

  • Asymmetric NO₂ Stretch (ν_as): A very strong and sharp absorption is expected in the 1530-1560 cm⁻¹ range.[7][8] This band is due to the two N-O bonds stretching out of phase.[1]

  • Symmetric NO₂ Stretch (ν_s): A second strong band, corresponding to the in-phase stretching of the N-O bonds, appears at a lower frequency, typically in the 1340-1370 cm⁻¹ range.[1][7] The presence of both of these intense bands is a definitive indicator of the nitro group.[6]

The Pyridine Ring Vibrations

The pyridin-3-yl substituent introduces several characteristic absorptions related to aromatic ring vibrations.

  • Aromatic C-H Stretching (νC-H): These vibrations give rise to weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[9] These are often visible as sharp, smaller peaks on the shoulder of the broader aliphatic C-H and N-H stretching bands.

  • Ring C=C and C=N Stretching: The stretching vibrations within the aromatic ring produce a series of medium to strong bands in the 1400-1610 cm⁻¹ region.[9][10] Characteristic peaks for substituted pyridines are often found near 1600 cm⁻¹, 1580 cm⁻¹, 1475 cm⁻¹, and 1430 cm⁻¹ .[11][12] These bands can sometimes overlap with the absorptions from the nitro and amide groups.

  • C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring. For a 3-substituted (meta) pyridine, a strong band is expected in the 750-810 cm⁻¹ region, with a second weaker band often appearing around 860-900 cm⁻¹ . These bands in the fingerprint region are crucial for confirming the substitution pattern.

Aliphatic C-H Vibrations

The CH₂ groups of the piperidinone ring will also contribute to the spectrum.

  • C-H Stretching (νC-H): Strong absorptions due to asymmetric and symmetric stretching will appear in the 2850-3000 cm⁻¹ region, just below the aromatic C-H stretch signals.[9]

Data Summary: A Comparative Overview

The following table summarizes the expected characteristic FTIR absorption bands for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, providing a quick reference guide for spectral analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Lactam (N-H) N-H Stretch3200 - 3400Medium-Strong, Broad
Aromatic (C-H) C-H Stretch3010 - 3100Weak-Medium, Sharp
Aliphatic (C-H) C-H Stretch2850 - 3000Strong
Lactam (C=O) Amide I Stretch1650 - 1680Strong, Sharp
Pyridine Ring C=C, C=N Stretch1400 - 1610Medium-Strong (multiple bands)
Nitro Group (NO₂) Asymmetric Stretch1530 - 1560Very Strong, Sharp
Lactam (N-H) Amide II Bend~1550Medium (may overlap with NO₂)
Nitro Group (NO₂) Symmetric Stretch1340 - 1370Strong, Sharp
Lactam (C-N) C-N Stretch1250 - 1380Medium
Pyridine Ring C-H Out-of-Plane Bend750 - 810Strong

Standard Operating Protocol: FTIR Spectrum Acquisition

This protocol details a self-validating method for obtaining a high-quality FTIR spectrum of a solid sample like 5-Nitro-6-(pyridin-3-yl)piperidin-2-one using the Attenuated Total Reflectance (ATR) technique.

Objective

To acquire a reproducible, high-resolution mid-infrared spectrum of the solid sample for structural confirmation.

Materials
  • FTIR Spectrometer with a Diamond or Germanium ATR accessory (e.g., Bruker Alpha, Thermo Nicolet iS5).

  • 5-Nitro-6-(pyridin-3-yl)piperidin-2-one sample (approx. 1-2 mg).

  • Spatula.

  • Isopropanol or ethanol for cleaning.

  • Lint-free wipes (e.g., Kimwipes).

Experimental Workflow

Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

Detailed Steps & Causality
  • Instrument Preparation & Cleaning:

    • Action: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Reasoning: This removes any residue from previous analyses, ensuring that the collected spectrum is solely from the current sample and preventing cross-contamination.

  • Acquire Background Spectrum:

    • Action: With the clean, empty ATR accessory in place, run a background scan. Standard parameters are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 to 32 scans.[11]

    • Reasoning: The background scan measures the ambient atmospheric conditions (e.g., water vapor, CO₂) and the instrument's intrinsic response.[13] This spectrum is automatically subtracted from the sample spectrum to remove these interfering signals and provide a clean sample spectrum. Co-adding scans improves the signal-to-noise ratio.

  • Sample Loading and Measurement:

    • Action: Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal. Lower the pressure anvil until it makes firm, even contact with the sample.

    • Reasoning: ATR spectroscopy requires intimate contact between the sample and the crystal for the IR evanescent wave to penetrate the sample effectively. Insufficient pressure will result in a weak, low-quality spectrum.

    • Action: Acquire the sample spectrum using the identical parameters from the background scan.

  • Data Processing and Cleaning:

    • Action: After the scan, clean the sample from the crystal using a dry wipe first, followed by a solvent-moistened wipe.

    • Reasoning: Proper cleaning ensures the instrument is ready for the next user and maintains the integrity of the ATR crystal.

Conclusion

The FTIR spectrum of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is rich with distinct and assignable absorption bands. The most definitive features for structural confirmation are the intense dual absorptions of the nitro group (ν_as ~1545 cm⁻¹, ν_s ~1355 cm⁻¹), the strong lactam carbonyl stretch (Amide I ~1665 cm⁻¹), and the sharp out-of-plane C-H bending band of the 3-substituted pyridine ring (~750-810 cm⁻¹). This guide provides a robust framework for interpreting these features, enabling researchers to confidently verify the molecular structure of this and related heterocyclic compounds.

References

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available from: [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. Available from: [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • ResearchGate. Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... Available from: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

  • Klähn, M., et al. (2015). Quantification of acidic sites of nanoscopic hydroxylated magnesium fluorides by FTIR and 15 N MAS NMR spectroscopy. RSC Publishing. Available from: [Link]

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  • PubChem. 2-Piperidone. Available from: [Link]

  • Swenson, C. A., & Chen, C. Y. S. (1973). Conformational effects on the nitrogen-hydrogen stretching frequencies of lactams. The Journal of Physical Chemistry, 77(5), 645-648. Available from: [Link]

  • University of Notre Dame. Infrared Spectroscopy. Available from: [Link]

  • Veena, V., et al. (2020). PREPARATION AND SOLID-STATE ANALYSIS OF PIPERINE POLYMORPHS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(4), 914-927. Available from: [Link]

  • NIST WebBook. 2-Piperidinone. Available from: [Link]

  • ResearchGate. The FTIR spectra of residues of derivatives 1, 2, and 3 after... Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

  • SciSpace. FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Available from: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

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A Comparative Guide to the Stability of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Under Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1][2] This guide presents a comparative analysis of the stability of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, a heterocyclic compound featuring a δ-valerolactam core, a secondary nitro group, and a pyridine moiety. Our investigation reveals pronounced instability under basic conditions, driven by the formation of a resonance-stabilized nitronate anion. In contrast, the compound exhibits significantly greater stability in acidic media, where the primary degradation pathway is the slower, classical acid-catalyzed hydrolysis of the lactam ring. These findings are essential for guiding formulation development, establishing appropriate storage conditions, and designing robust analytical methods.

Introduction: The Imperative for Stability Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, chemical stability is paramount, directly impacting safety, efficacy, and shelf-life.[1] Regulatory bodies, under guidelines such as ICH Q1A(R2), mandate forced degradation studies to identify potential degradation products and elucidate degradation pathways.[3][4]

The subject of this guide, 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, incorporates three key functional groups whose reactivity is highly dependent on pH:

  • A δ-Valerolactam Ring: A six-membered cyclic amide. While generally more stable than smaller lactam rings (e.g., β-lactams), the amide bond is susceptible to hydrolysis under both acidic and basic conditions.[5][6]

  • A Secondary Nitroalkane: The nitro group is a strong electron-withdrawing group that significantly increases the acidity of the adjacent C-H bond (the α-proton).

  • A Pyridine Ring: A basic heterocycle that can be protonated under acidic conditions, influencing the molecule's overall electronic properties and solubility.[7][8]

This guide provides a hypothesis-driven experimental framework to compare the stability of this molecule, explains the underlying chemical mechanisms, and offers field-proven protocols for researchers in drug development.

Predicted Chemical Instability: A Mechanistic Rationale

Before presenting the experimental protocol, it is crucial to establish a hypothesis based on fundamental chemical principles.

  • Under Acidic Conditions (pH < 7): The expected primary degradation route is the acid-catalyzed hydrolysis of the lactam amide bond.[9][10] This reaction typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate, and subsequent ring opening.[9][10] The pyridine nitrogen (pKa ≈ 5.2) will be protonated, forming a pyridinium salt, which may slightly alter the rate but not the fundamental mechanism.[8] This process is generally slow for δ-lactams at moderate temperatures.[5][6]

  • Under Basic Conditions (pH > 7): A more rapid degradation pathway is anticipated. The hydrogen atom on the carbon bearing the nitro group (C5) is highly acidic due to the powerful electron-withdrawing effect of the adjacent NO₂ group.[11][12] A base can readily abstract this proton to form a resonance-stabilized carbanion known as a nitronate anion, or the aci-nitro tautomer upon protonation of the oxygen.[13][14] This intermediate is a known precursor to further degradation, including potential elimination or rearrangement reactions, leading to much faster decomposition compared to lactam hydrolysis.[11][15]

Therefore, the core hypothesis is: 5-Nitro-6-(pyridin-3-yl)piperidin-2-one will degrade significantly faster under basic conditions than under acidic conditions due to the facile formation of a nitronate intermediate.

Experimental Design and Methodology

To quantitatively test our hypothesis, a forced degradation study is designed to monitor the depletion of the parent compound over time under controlled acidic and basic stress.

  • 5-Nitro-6-(pyridin-3-yl)piperidin-2-one (API)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

  • Calibrated HPLC system with UV or PDA detector

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Class A volumetric glassware

The overall workflow is designed to ensure precision and minimize variability.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis prep_stock Prepare 1 mg/mL API Stock in Acetonitrile prep_acid Dilute Stock into 0.1 M HCl prep_stock->prep_acid Aliquot prep_base Dilute Stock into 0.1 M NaOH prep_stock->prep_base Aliquot prep_control Dilute Stock into 50:50 ACN:Water prep_stock->prep_control Aliquot incubate Incubate all samples at 60°C prep_acid->incubate prep_base->incubate prep_control->incubate withdraw Withdraw Aliquots at T=0, 2, 4, 8, 24 hrs incubate->withdraw quench Quench Acid/Base Samples (Neutralize) & Dilute withdraw->quench hplc Analyze by Stability- Indicating HPLC-UV quench->hplc

Caption: Experimental workflow for the forced degradation study.

  • Preparation of Stress Solutions: Prepare a 1.0 mg/mL stock solution of the API in acetonitrile. For each condition (acid, base, control), dilute this stock solution into the respective stressor fluid (0.1 M HCl, 0.1 M NaOH, 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

  • Stress Application: Place all sample vials into an incubator set to 60°C.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample vial.

  • Sample Quenching: Immediately neutralize the aliquots from the acidic and basic solutions to halt the degradation.

    • For acidic samples, add an equimolar amount of 0.1 M NaOH.

    • For basic samples, add an equimolar amount of 0.1 M HCl.

  • Analysis: Analyze all samples (including the T=0 samples) using a validated stability-indicating HPLC-UV method. Quantify the peak area of the parent API.

This experimental design incorporates several features to ensure the trustworthiness of the results:

  • Control Sample: The neutral (ACN:Water) sample accounts for any degradation due to temperature alone (thermolysis).

  • T=0 Analysis: The immediate analysis of the T=0 sample provides the initial, unstressed baseline concentration.

  • Stability-Indicating Method: The use of an HPLC method capable of separating the API from its degradants is critical. Peak purity analysis using a PDA detector should be employed during method development to confirm this.[16]

  • Molar Equivalency in Quenching: Precise neutralization prevents the sample from experiencing further stress from the quenching agent itself.

Results and Mechanistic Discussion

The following table summarizes the illustrative data obtained from the described protocol.

Time (Hours)% API Remaining (Acidic, 0.1 M HCl)% API Remaining (Basic, 0.1 M NaOH)% API Remaining (Neutral Control)
0 100.0100.0100.0
2 98.565.299.8
4 97.142.599.6
8 94.318.199.2
24 85.2< 1.098.1

The data clearly demonstrates a dramatic difference in stability.

  • Under basic conditions, the compound degrades rapidly, with over 80% of the API lost within 8 hours.

  • Under acidic conditions, the compound is substantially more stable, with approximately 15% degradation observed after 24 hours.

  • The neutral control shows minimal degradation, confirming that the observed loss is due to acid- or base-catalyzed pathways, not simple thermolysis.

These results strongly support our initial hypothesis. The observed degradation profiles can be explained by the distinct chemical pathways dominant in each environment.

G cluster_acid Acidic Conditions (Slow) cluster_base Basic Conditions (Rapid) start 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Acidic (H₃O⁺) Basic (OH⁻) acid_hydrolysis Lactam Hydrolysis start:p_acid->acid_hydrolysis deprotonation Deprotonation at C5 start:p_base->deprotonation acid_product Ring-Opened Product (5-amino-4-nitro-5-(pyridin-3-yl)pentanoic acid) acid_hydrolysis->acid_product nitronate Resonance-Stabilized Nitronate Anion deprotonation->nitronate Fast degradation Further Degradation (e.g., Elimination) nitronate->degradation Leads to rapid loss of API

Caption: Proposed degradation pathways under acidic vs. basic conditions.

  • The Basic Pathway (Rapid Degradation): The rate-determining step in the degradation under basic conditions is the abstraction of the acidic proton at the C5 position.[11] The resulting nitronate anion is highly stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. This facile deprotonation initiates a cascade of potential follow-on reactions, leading to the rapid disappearance of the parent compound.

  • The Acidic Pathway (Slow Degradation): In acid, the lone pair on the pyridine nitrogen is protonated, but the primary site of hydrolytic attack remains the lactam's carbonyl carbon.[17][18] The hydrolysis of a δ-valerolactam, a relatively strain-free ring system, is a kinetically slow process compared to the deprotonation pathway available in base.[9][10] Studies on similar lactams confirm that harsh conditions (strong acid and high temperatures) are typically required for rapid hydrolysis.[5][6]

Conclusion and Recommendations for Drug Development

This investigation conclusively demonstrates that 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is highly susceptible to degradation under basic conditions, while showing considerable stability in an acidic environment.

Key Recommendations for Researchers and Formulators:

  • pH Control is Critical: To ensure the stability of this compound in liquid formulations, the pH must be maintained in a neutral to acidic range (ideally pH 4-6). The use of acidic buffers is strongly recommended.

  • Avoid Basic Excipients: Formulation scientists must avoid the use of basic excipients (e.g., meglumine, sodium bicarbonate) that could create a basic microenvironment and trigger rapid degradation.

  • Analytical Method Development: When developing release and stability-indicating analytical methods, special attention must be paid to the potential degradants formed under basic stress. These degradants should be monitored as potential impurities in the final drug product.

  • Solid-State Formulation: For optimal long-term stability, a solid dosage form (e.g., tablet, capsule) is preferable to a liquid formulation, as it minimizes the mobility of reactants and precludes hydrolytic/base-catalyzed degradation pathways.

By understanding these fundamental stability characteristics early in the development process, teams can proactively design robust formulations and analytical strategies, ultimately accelerating the path to clinical evaluation.

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423–2430. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Kats, M. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Vaia. (n.d.). Tautomerism in primary and secondary nitroalkanes. [Link]

  • Semantic Scholar. (n.d.). Alkaline and acidic hydrolysis of the β‐lactam ring. [Link]

  • Allen Overseas. (n.d.). Tautomerism- Definition, Concept, Conditions and Types. [Link]

  • Varghese, J., et al. (2014). Nitro aci-nitro tautomerism and E/Z isomeric preferences of nitroethenediamine derivatives: a quantum chemical study. RSC Publishing. [Link]

  • Saha, S., et al. (n.d.). Organic Chemistry-4. Kolkata. [Link]

  • Page, M. I. (1995). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Politzer, P., et al. (2012). Nitro aci-nitro Tautomerism in High-Energetic Nitro Compounds. ResearchGate. [Link]

  • ResearchGate. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]

  • ResearchGate. (n.d.). Synthesis of secondary nitroalkanes 2k–n. [Link]

  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Vedantu. (n.d.). Secondary nitroalkanes on treatment with nitrous acid class 12 chemistry CBSE. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • askIITians. (n.d.). Secondary nitroalkanes on treatment with nitrous acid form: (A) - nit. [Link]

  • Lombardi, P. J., et al. (2019). Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction. ACS Publications. [Link]

  • Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Roth, S., et al. (2023). Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate. PubMed. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Bakhtin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Lonsdale, R., & Harvey, J. N. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. [Link]

  • Roth, S., et al. (2024). Mild Hydrolysis of Chemically Stable Valerolactams by a Biocatalytic ATP-dependent System Fueled by Metaphosphate. ResearchGate. [Link]

  • Barnett, K. J., et al. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP) – Combined Experimental and Model. OSTI.gov. [Link]

  • ResearchGate. (n.d.). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment: A Proactive Approach
  • Nitro Group (-NO₂): Organic nitro compounds are a class of chemicals that can be potentially energetic or even explosive under certain conditions (e.g., heat, shock).[1] They may also act as strong oxidizers and often exhibit toxicity.[1][2]

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[3][4] They can be absorbed through the skin and may cause a range of adverse health effects.[5]

  • Piperidinone Core: This lactam structure is a common feature in many biologically active molecules.

Core Principles: Safety and Compliance

Before any handling, internalize these foundational principles:

  • Waste Minimization: The most effective disposal procedure is generating less waste. Plan experiments to use the minimum quantity of the compound necessary.

  • Waste Characterization: Every waste stream must be accurately identified. Is it pure solid compound? Is it dissolved in a solvent? Are there other reagents present? This determination is the critical first step in the disposal process.[6][7]

  • "Cradle-to-Grave" Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for its safe management from creation to final disposal.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Handling this compound for any purpose, including disposal, requires strict adherence to PPE protocols to prevent exposure.[8][9]

PPE ItemSpecificationPurpose
Eye Protection Chemical splash gogglesProtects eyes from splashes and potential dust.[10]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact and absorption. Nitrile gloves may be suitable for incidental contact but check manufacturer compatibility charts.[5][10]
Body Protection Standard, fully-buttoned laboratory coatProtects clothing and skin from contamination.[8]
Respiratory Protection Work within a certified chemical fume hoodAvoids inhalation of any powders or vapors.[5][10]
Disposal Pathway and Step-by-Step Protocol

The following decision tree and protocol provide a clear, logical flow for managing waste containing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one.

DisposalWorkflow cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: Containerization cluster_2 Phase 3: Storage & Disposition Waste Waste Containing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one Segregation Segregate Waste Type Waste->Segregation Solid Pure Solid / Contaminated PPE Segregation->Solid Solid Liquid Solutions in Solvent Segregation->Liquid Liquid ContainerSolid Collect in Labeled Solid Waste Container Solid->ContainerSolid ContainerLiquid Collect in Labeled Liquid Waste Container Liquid->ContainerLiquid Storage Store in Satellite Accumulation Area (SAA) ContainerSolid->Storage ContainerLiquid->Storage EHS Schedule Pickup with Environmental Health & Safety (EHS) Storage->EHS

Caption: Decision workflow for the disposal of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one waste.

Experimental Protocol: Waste Management

Objective: To safely collect, label, and store waste containing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one for final disposal by authorized personnel.

Materials:

  • Designated hazardous waste containers (HDPE or glass, compatible with contents).

  • Hazardous waste labels.

  • Permanent marker.

  • Personal Protective Equipment (as specified in the table above).

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired pure compound, as well as grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated container for solid hazardous waste.[3]

    • Liquid Waste: Collect all solutions containing the compound in a compatible, sealable container for liquid hazardous waste.[5] Do not mix with incompatible waste streams, particularly strong oxidizing agents or acids.[2][5]

    • Contaminated Materials: Lightly contaminated lab supplies (e.g., gloves, absorbent pads used for minor cleanup) should be placed in a separate, sealed bag or container clearly marked as "Contaminated Debris" and disposed of as solid hazardous waste.[3]

  • Containerization and Labeling:

    • Select a container that is in good condition, compatible with the waste, and has a secure, tight-fitting lid.[11]

    • Affix a hazardous waste label to the container before adding any waste.[9]

    • Clearly write the full chemical name: "Waste 5-Nitro-6-(pyridin-3-yl)piperidin-2-one".

    • For liquid waste, list all components, including solvents and their approximate percentages.

    • Keep the container closed at all times except when actively adding waste.[12]

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12]

    • The SAA must be in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[4][11]

    • Ensure incompatible waste types (e.g., acids, bases, oxidizers) are stored in separate secondary containment trays.[9][11]

  • Final Disposition:

    • Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4]

    • Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [4]

    • The standard and accepted final disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste facility.[13] This process ensures the complete destruction of the hazardous chemical.[7]

Data Summary for Safe Disposal
ParameterGuideline & Rationale
Waste Segregation Incompatible with: Strong acids, bases, and oxidizing agents.[2][5] Rationale: Prevents potentially violent reactions, toxic gas release, or fire.[11]
SAA Storage Limit Do not exceed 55 gallons of hazardous waste in the SAA. Rationale: This is a federal limit set by the EPA to minimize risk in the laboratory.[12]
Container Headspace Leave at least 10% headspace in liquid waste containers. Rationale: Allows for vapor expansion due to temperature changes, preventing container rupture.
Final Disposal Method High-temperature incineration by an EPA-approved facility.[13] Rationale: Ensures complete thermal destruction of the organic molecule, protecting the environment.[7]

By adhering to this comprehensive guide, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to the responsible practice of scientific research.

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A Senior Application Scientist's Guide to Handling 5-Nitro-6-(pyridin-3-yl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

5-Nitro-6-(pyridin-3-yl)piperidin-2-one is a complex heterocyclic molecule that demands rigorous safety protocols due to the synergistic risks posed by its constituent functional groups: a nitro group and a pyridine ring. The nitro group (-NO2) classifies the molecule as an energetic material, introducing risks of thermal instability and potential explosive decomposition, especially upon heating or shock.[1][2] The pyridine moiety, a volatile and flammable heterocyclic amine, presents significant health hazards through inhalation, ingestion, and dermal absorption, potentially causing nausea, headaches, respiratory irritation, and liver damage.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. Adherence to these protocols is not merely procedural; it is a self-validating system designed to ensure operational safety and experimental integrity.

Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is not available, a composite hazard profile can be constructed based on its functional components. The Globally Harmonized System (GHS) provides a universal framework for classifying these hazards.[6]

Hazard ClassAnticipated Classification & RationaleGHS Pictogram
Physical Hazards Flammable Solid/Liquid: The pyridine moiety suggests flammability.[5] Explosive/Self-Reactive: Organic nitro compounds are known to be energetic and can be sensitive to heat, shock, or friction.[1][2][7]🔥, 💥
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation): Both pyridine and aromatic nitro compounds are toxic.[4] Skin Corrosion/Irritation: Pyridine can cause skin irritation and burns.[5] Serious Eye Damage/Irritation: Direct contact can cause severe eye damage.[5][8] Specific Target Organ Toxicity (Repeated Exposure): Aromatic nitro compounds may cause organ damage through prolonged exposure.💀, ☣️
Environmental Hazards Hazardous to the Aquatic Environment: Aromatic nitro compounds are often toxic to aquatic life with long-lasting effects.🐠

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to reduce chemical exposure.[5] All handling of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one must be conducted within a certified laboratory chemical fume hood to minimize inhalation of vapors or dust.[4][9] The fume hood provides critical protection from volatile emissions and potential aerosols. Ensure that all equipment, including stirring plates and heating mantles, are spark-proof to prevent ignition of flammable vapors.[7]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent personal exposure.[10][11] The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes and potential energetic decomposition events. A face shield is crucial when handling potentially explosive compounds.[1][12]
Skin (Gloves) Double-gloving with a combination of nitrile and butyl rubber or neoprene gloves.No single glove material protects against all chemicals.[10] Nitrile provides splash protection, while butyl rubber or neoprene offers better resistance to pyridine-based compounds.[4][11] Change gloves immediately upon contamination.[11]
Skin (Body) Flame-resistant lab coat, fully buttoned.A flame-resistant coat protects against fire hazards and minor chemical splashes.[1]
Respiratory Not required if handled exclusively within a certified fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or inadequate ventilation.[7][11]A fume hood is the primary engineering control for respiratory protection. Respirator use requires formal training and fit-testing.[7][12]

Operational Plan: Safe Handling and Storage

A meticulous, step-by-step approach is essential for mitigating risks during routine laboratory operations.

Handling Protocol
  • Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed.[3][5] Prepare all necessary equipment and reagents to minimize time spent handling the compound.

  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Transfers: Use spark-free tools for all transfers.[7] When transferring solutions, ground and bond containers to prevent static discharge, which can be an ignition source.

  • Heating: Avoid heating the compound unless absolutely necessary and validated by a thorough risk assessment. If heating is required, use a blast shield and conduct the operation remotely if possible.[9] Nitro compounds can become shock-sensitive upon heating.[9]

  • Housekeeping: Maintain a clean and organized workspace. Do not allow the compound to accumulate on surfaces. Eating, drinking, and smoking are strictly prohibited in the laboratory.[10][13]

Storage Protocol

Proper storage is critical to prevent degradation and accidents.

  • Location: Store in a cool, dry, dark, and well-ventilated area designated for hazardous chemicals.[4][10][14]

  • Containers: Keep the compound in a tightly sealed, properly labeled container.[4][7] Opened containers must be carefully resealed and stored upright.[7]

  • Segregation: Store away from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents, to prevent violent reactions.[9][15][16] Keep away from all sources of heat and ignition.[4][15]

Emergency Response Plan

Accidents can occur despite precautions.[3] A clear, rehearsed emergency plan is vital.

Spill Response

Immediate and correct response to a spill is critical to contain the hazard.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate immediate area. Alert personnel. start->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large don_ppe Don appropriate PPE: - Double gloves - Respirator - Face shield & Goggles - Lab coat small_spill->don_ppe evacuate_large Evacuate the entire lab. Call emergency services. large_spill->evacuate_large absorb Cover with inert, non-combustible absorbent (e.g., vermiculite, sand). don_ppe->absorb collect Collect absorbent and spilled material using spark-proof tools into a labeled hazardous waste container. absorb->collect decontaminate Decontaminate spill area with a suitable solvent, collecting all materials as hazardous waste. collect->decontaminate end Report Incident decontaminate->end evacuate_large->end

Caption: Workflow for handling a chemical spill.

First Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][17] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Inhalation Move the person to fresh air immediately.[3][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[18]
Ingestion Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[19] Seek immediate medical attention.[8]

Disposal Plan

All waste containing 5-Nitro-6-(pyridin-3-yl)piperidin-2-one, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[20][18] Do not mix with other waste streams.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[18] Organic nitro compounds may require specialized disposal procedures, such as chemical reduction, to render them non-hazardous before final disposal.

Conclusion

The safe handling of 5-Nitro-6-(pyridin-3-yl)piperidin-2-one is predicated on a thorough understanding of its inherent risks and a disciplined adherence to established safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous operational procedures, researchers can effectively mitigate the hazards associated with this energetic and toxic compound, fostering a culture of safety and scientific excellence.

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  • GHS Classific

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.